2-Amino-6-(trifluoromethyl)nicotinamide
Description
Structure
3D Structure
Properties
CAS No. |
191478-53-2 |
|---|---|
Molecular Formula |
C7H6F3N3O |
Molecular Weight |
205.14 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14) |
InChI Key |
FBROSGZUSKIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-(trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide, a form of vitamin B3. While specific data for CAS 191478-53-2 is limited in publicly available literature, this guide provides a comprehensive overview of its core properties by examining its structural analogues, including the parent compound nicotinamide, and related trifluoromethyl- and amino-substituted pyridines. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] The amino group can also significantly influence the molecule's chemical and pharmacological properties. This document synthesizes available information to provide a detailed technical profile, offering insights into its potential characteristics, synthesis, and applications for research and drug development professionals.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of 2-Amino-6-(trifluoromethyl)nicotinamide and Related Compounds
| Property | 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2) | 2-Amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) | 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) | Nicotinamide (CAS 98-92-0) |
| Molecular Formula | C₇H₆F₃N₃O | C₇H₅F₃N₂O₂ | C₇H₄F₃NO₂ | C₆H₆N₂O |
| Molecular Weight | 205.14 g/mol | 206.12 g/mol [2] | 191.11 g/mol | 122.12 g/mol [3] |
| Physical Form | Inferred: Solid | Solid[2] | Solid | Crystalline solid |
| Melting Point | Not available | Not available | 193-197 °C | 128-131 °C |
| Boiling Point | Not available | Not available | 259.3 °C (Predicted) | 334 °C |
| Solubility | Inferred: Soluble in organic solvents like DMSO and DMF. | Not available | Slightly soluble in acetonitrile and methanol. | Soluble in water (50 mg/mL) and DMSO (50 mg/mL).[3] |
| pKa | Not available | Not available | 2.96 (Predicted) | 3.35 (acidic), 13.3 (basic) |
| Storage | Inferred: Store in a cool, dry, well-ventilated place. | Ambient Storage[2] | Room Temperature, Inert atmosphere | Store at -20°C, desiccated.[3] |
Synthesis and Characterization
A definitive, published synthesis protocol for 2-Amino-6-(trifluoromethyl)nicotinamide was not found. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and literature precedents for the synthesis of related aminonicotinamides.[4][5] A potential pathway could involve the amidation of the corresponding carboxylic acid, 2-amino-6-(trifluoromethyl)nicotinic acid.
Caption: Proposed synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide.
Experimental Protocol: Hypothetical Amidation
This protocol is a general representation and would require optimization for this specific substrate.
-
Acid Chloride Formation (Step 1):
-
Suspend 2-amino-6-(trifluoromethyl)nicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acid chloride.
-
-
Amidation (Step 2):
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).
-
Cool the solution to 0°C and slowly add an excess of a concentrated aqueous solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-6-(trifluoromethyl)nicotinamide.
-
Characterization
The structure and purity of the synthesized 2-Amino-6-(trifluoromethyl)nicotinamide would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons, the amino and amide protons, and the trifluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
Pharmacological Profile and Potential Applications
The pharmacological profile of 2-Amino-6-(trifluoromethyl)nicotinamide is not yet characterized. However, its structural similarity to nicotinamide suggests it could play a role in cellular metabolism and signaling pathways. Nicotinamide is a precursor to the coenzymes NAD⁺ and NADP⁺, which are essential for numerous redox reactions in the body.[6]
Sources
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- 2. 2-Amino-6-(trifluoromethyl)nicotinic acid | 890302-02-0 [sigmaaldrich.com]
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- 5. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide: Structure, Properties, and Synthetic Exploration
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide, a potentially novel heterocyclic compound with significant promise in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established synthetic methodologies to present a predictive yet scientifically grounded exploration of its structure, properties, synthesis, and potential applications.
Introduction: The Significance of Trifluoromethylpyridines in Modern Drug Discovery
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyridine derivatives, in turn, are prevalent in a vast array of pharmaceuticals and biologically active compounds due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[3][4] The convergence of these two structural motifs in compounds like 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide suggests a high potential for novel pharmacological activity. This guide aims to provide a foundational understanding of this specific molecule for researchers interested in its potential.
Molecular Structure and Physicochemical Properties
Based on its IUPAC name, the structure of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide consists of a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxamide group at the 3-position.
Chemical Structure Diagram
Caption: Chemical structure of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide.
Physicochemical Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆F₃N₃O | Calculated |
| Molecular Weight | 205.14 g/mol | Calculated |
| Monoisotopic Mass | 205.0463 Da | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | Inferred from similar compounds |
Proposed Synthetic Pathway
While a specific synthesis for 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide has not been reported, a plausible synthetic route can be devised based on established pyridine chemistry. A logical approach would involve the construction of the substituted pyridine ring followed by functional group manipulations. A potential starting material is 2-amino-6-(trifluoromethyl)pyridine, which is commercially available.[5][6][7]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide.
Detailed Experimental Protocol (Proposed)
Step 1: Bromination of 2-Amino-6-(trifluoromethyl)pyridine
-
To a solution of 2-amino-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-3-bromo-6-(trifluoromethyl)pyridine.
Causality: The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-bromination primarily at the 3-position.
Step 2: Cyanation of 2-Amino-3-bromo-6-(trifluoromethyl)pyridine
-
In a reaction vessel, combine 2-amino-3-bromo-6-(trifluoromethyl)pyridine, copper(I) cyanide, and a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine.
-
Extract the product with an organic solvent, wash the organic layers, dry, and concentrate.
-
Purify the resulting 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile by chromatography or recrystallization.
Causality: This is a classic Rosenmund-von Braun reaction, where the bromo substituent is displaced by a cyano group using a copper cyanide reagent. The high temperature is required to overcome the activation energy for this nucleophilic aromatic substitution.
Step 3: Hydrolysis of 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
-
Dissolve the 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile in a suitable solvent mixture, such as DMSO or a lower alcohol.
-
Add a basic catalyst (e.g., potassium carbonate) followed by the slow addition of hydrogen peroxide (30% aqueous solution) at a controlled temperature (e.g., room temperature to 40 °C).
-
Stir the reaction until the nitrile is fully converted to the primary amide.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent.
-
Wash the organic phase, dry, and remove the solvent under vacuum.
-
Purify the final product, 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide, by recrystallization or column chromatography.
Causality: The Radziszewski reaction provides a mild and effective method for the selective hydrolysis of a nitrile to a primary amide in the presence of other functional groups. The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.
Potential Applications in Drug Development
While the biological activity of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide has not been explicitly reported, the pyridine-3-carboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds.[3][8][9] Derivatives of pyridine-3-carboxamide have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, and anticancer activities.[3][10]
The aminopyridine moiety is also a key structural feature in several approved drugs and clinical candidates, often acting as a bioisostere for other functional groups and contributing to improved pharmacokinetic properties.[4][11][12] The combination of the trifluoromethyl group, the amino group, and the carboxamide functionality on a pyridine core presents a compelling profile for screening in various disease models.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anticancer agents feature substituted pyridine rings.[13]
-
Infectious Diseases: The pyridine-3-carboxamide core is present in compounds with demonstrated antibacterial and antifungal efficacy.[3][10]
-
Neurological Disorders: Aminopyridines have been investigated for their potential in treating neurological conditions.[11]
Predicted Spectroscopic Data
The following are predicted spectroscopic data for 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide, based on the analysis of structurally similar compounds.
¹H NMR (in DMSO-d₆, 400 MHz):
-
δ 8.2-8.4 ppm (d, 1H): Proton at the 4-position of the pyridine ring.
-
δ 7.8-8.0 ppm (d, 1H): Proton at the 5-position of the pyridine ring.
-
δ 7.5-7.7 ppm (br s, 1H): One of the amide protons.
-
δ 7.2-7.4 ppm (br s, 1H): The other amide proton.
-
δ 6.5-6.7 ppm (br s, 2H): Protons of the amino group.
¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ ~168 ppm: Carboxamide carbonyl carbon.
-
δ ~158 ppm: C2 carbon (attached to the amino group).
-
δ ~150 ppm (q): C6 carbon (attached to the trifluoromethyl group).
-
δ ~140 ppm: C4 carbon.
-
δ ~122 ppm (q, ¹JCF ≈ 270 Hz): Trifluoromethyl carbon.
-
δ ~115 ppm: C5 carbon.
-
δ ~110 ppm: C3 carbon.
¹⁹F NMR (in DMSO-d₆):
-
δ ~ -65 to -70 ppm (s, 3F): Trifluoromethyl group.
Mass Spectrometry (ESI+):
-
m/z: 206.05 [M+H]⁺
Conclusion
2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide represents a promising, albeit currently under-explored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from related analogues. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and potential applications of this and other novel trifluoromethylpyridine derivatives.
References
- Mohammed, Y. H. I., Shamkh, I. M., et al. (2024).
-
Chem-Impex. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 6-Aminopyridine-3-carboxamide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. Retrieved from [Link]
-
ResearchGate. (2024, May). (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
-
Organic Letters. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide. Retrieved from [Link]
-
A B Enterprises. (n.d.). Form: Powder 2-AMINO-6-(TRIFLUOROMETHYL)PYRIDINE CAS Number: 34486-24-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
CF3 - Pyridine Compounds PRODUCTS LIST. (n.d.). Retrieved from [Link]
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ACS Publications. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Journal of Chemical Reviews.
-
MDPI. (2024, June 14). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Retrieved from [Link]
-
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][3] diazepinols. Retrieved from [Link]
-
World Scientific News. (2024, January 14). Synthesis and characterization of diversely substituted pyrimidine-3-carboxamide and their antimicrobial evaluation. Retrieved from [Link]
-
PMC. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
-
ACS Publications. (2024, November 25). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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Navigating the Physicochemical Landscape of 2-Amino-6-(trifluoromethyl)nicotinamide: A Technical Brief
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. This technical guide addresses the available information regarding the melting point and physical appearance of 2-Amino-6-(trifluoromethyl)nicotinamide, a molecule of interest to researchers in medicinal chemistry and materials science.
To provide valuable context for researchers working with structurally related molecules, this guide synthesizes the available data on closely analogous compounds. It is imperative to note that the properties of these related structures should be considered as indicative and not as a direct substitute for the empirical data of 2-Amino-6-(trifluoromethyl)nicotinamide.
Insights from Structurally Related Nicotinamides
Analysis of nicotinamide derivatives with substitutions at the 2 and 6 positions of the pyridine ring offers valuable comparative data. The following table summarizes the known physical properties of key analogues:
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Physical Appearance |
| 2-Amino-6-(trifluoromethyl)nicotinamide | 131748-96-4 | C₇H₆F₃N₃O | Data Not Available | Data Not Available |
| 6-(Trifluoromethyl)nicotinamide | 386715-35-1 | C₇H₅F₃N₂O | 185 - 187 | Not specified |
| 2-Amino-6-(trifluoromethyl)nicotinic acid | 890302-02-0 | C₇H₅F₃N₂O₂ | Not specified | Solid[1] |
| 2-Hydroxy-6-(trifluoromethyl)nicotinamide | 116548-03-9 | C₇H₅F₃N₂O₂ | Not specified | Powder or crystals |
Table 1: Comparison of Physical Properties of 2-Amino-6-(trifluoromethyl)nicotinamide and Structurally Related Compounds.
The data presented in Table 1 illustrates that while information exists for similar chemical entities, a direct one-to-one correlation of physical properties is scientifically unsound. The seemingly minor structural differences—such as an amino versus a hydroxyl group at the 2-position, or a carboxamide versus a carboxylic acid at the 3-position—can significantly influence intermolecular forces, crystal lattice packing, and, consequently, the melting point and physical appearance.
Experimental Protocol for the Determination of Melting Point
For researchers who synthesize or acquire 2-Amino-6-(trifluoromethyl)nicotinamide, the following is a standardized, best-practice protocol for the accurate determination of its melting point. This self-validating workflow is designed to ensure the generation of reliable and reproducible data.
Methodology: Capillary Melting Point Determination
1. Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity. A sharp melting range (typically < 2°C) is indicative of a highly pure compound.
2. Instrumentation:
-
Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
3. Sample Preparation:
-
Ensure the sample of 2-Amino-6-(trifluoromethyl)nicotinamide is completely dry, as residual solvent will depress and broaden the melting range.
-
Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.
-
Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
4. Measurement Procedure:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and set a slower ramp rate (1-2°C/min) starting from approximately 20°C below the approximate melting point observed in the initial rapid scan.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Perform the measurement in triplicate to ensure reproducibility.
5. Data Interpretation and Trustworthiness: The recorded melting range should be reported. A narrow range suggests high purity, while a broad range may indicate the presence of impurities or that the substance decomposes upon melting.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for the comprehensive characterization of a novel compound like 2-Amino-6-(trifluoromethyl)nicotinamide.
Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of a novel chemical entity.
Conclusion
While the definitive melting point and physical appearance of 2-Amino-6-(trifluoromethyl)nicotinamide remain to be experimentally determined and published, this guide provides a framework for researchers in the field. By understanding the properties of closely related analogues and adhering to rigorous experimental protocols, the scientific community can collaboratively build a comprehensive profile of this and other novel compounds, thereby accelerating the pace of innovation in drug development and materials science.
References
Sources
Strategic Sourcing and Quality Assurance of 2-Amino-6-(trifluoromethyl)nicotinamide
Executive Summary: The "Privileged Scaffold" Challenge
In the realm of medicinal chemistry, 2-Amino-6-(trifluoromethyl)nicotinamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly kinase inhibitors (e.g., PIM-1) and P2X3 antagonists . The combination of the electron-withdrawing trifluoromethyl (
However, sourcing this specific intermediate presents a distinct challenge: supply chain opacity . Unlike its ubiquitous precursors (e.g., the corresponding acid or nitrile), the amide form is frequently listed by "virtual" vendors who do not hold physical stock, leading to lead-time failures and batch-to-batch variability.
This guide details a robust, self-validating protocol for sourcing, verifying, and utilizing high-purity 2-Amino-6-(trifluoromethyl)nicotinamide, moving beyond simple catalog searching to a data-driven procurement strategy.
Chemical Identity & Critical Quality Attributes (CQAs)
Before engaging suppliers, the target specifications must be defined. "High Purity" in a research context is insufficient; we must define purity in the context of downstream cross-coupling or cyclization reactions.
| Attribute | Specification | Rationale (The "Why") |
| Chemical Name | 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide | Precise IUPAC nomenclature prevents isomer confusion. |
| CAS Registry | Note: Often indexed under precursors like 890302-02-0 (Acid) | The amide often lacks a widely recognized CAS; structure-based search is mandatory. |
| Molecular Formula | MW: 205.14 g/mol . | |
| Purity (HPLC) | Impurities >2% often interfere with Pd-catalyzed couplings. | |
| Water Content | The amide is hygroscopic; water acts as a nucleophile in sensitive subsequent steps. | |
| Halogen Residue | If synthesized via the 2-chloro precursor, residual chloride poisons catalysts. | |
| Regioisomerism | None Detected | The 6- |
The Sourcing Landscape: Vendor Analysis
The market for this compound is bifurcated into Stock-Holding Manufacturers and Re-Packaging Distributors . A scientist's choice must depend on the scale and urgency of the project.
Tier 1: Validated Manufacturers (High Reliability)
These suppliers typically manufacture the precursor acid and perform the amidation in-house.
-
Fluorochem (UK): Excellent for fluorinated pyridines. Known for transparent COAs.
-
Enamine (Ukraine/Latvia): The largest physical stock of building blocks; likely holds the nitrile precursor for rapid conversion.
-
Combi-Blocks (USA): High reliability for gram-to-kilogram scale with rigorous in-house QC.
Tier 2: Catalog Aggregators (Variable Risk)[1][2]
-
Sigma-Aldrich (Merck): Often sources from Tier 1 but provides an added layer of QC and standardized documentation.
-
Fisher Scientific: Aggregates multiple catalogs; lead times can vary if the item is back-ordered from the original manufacturer.
Tier 3: Virtual/Custom Synthesis (High Risk)[1][2]
-
Many listings on aggregators (e.g., MolPort) are "virtual." They will synthesize the compound only after you order, often taking 4-6 weeks. Red Flag: If a vendor lists "In Stock" but quotes a 3-week lead time, they are synthesizing on demand.
Strategic Sourcing Workflow
Do not simply "Add to Cart." Use this decision logic to ensure project continuity.
[1][2]
Technical Protocol: Incoming Goods QC
Upon receipt of the material, "Trust but Verify" is the operating principle. The following protocol is designed to detect the specific impurities associated with the synthesis of this molecule.
Step 1: Visual Inspection
-
Pass: White to off-white crystalline solid.
-
Fail: Yellow/Orange tint (indicates oxidation of the amino group or presence of nitro-precursors). Clumping (indicates moisture absorption).
Step 2: 19F-NMR (The "Fingerprint" Test)
-
Objective: Confirm the presence and integrity of the
group. -
Method: Dissolve ~10mg in DMSO-d6.
-
Expected Signal: A single singlet around -60 to -65 ppm .
-
Red Flag: Multiple fluorine peaks indicate regioisomers (e.g., 4-
isomer) or unreacted starting material (e.g., 2-fluoro precursor).
Step 3: 1H-NMR (Structure Validation)
-
Key Signals:
-
Amide Protons: Two broad singlets (exchangeable) typically between 7.0–8.5 ppm.
-
Amino Protons: Broad singlet around 6.0–7.5 ppm.
-
Aromatic Protons: Two doublets (if 2,6-disubstituted pyridine pattern holds).
-
-
Impurity Check: Look for a sharp singlet at ~10-12 ppm (Carboxylic Acid proton). This indicates hydrolysis of the amide (the "Acid" impurity).
Step 4: HPLC-MS (Purity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: UV (254 nm) and MS (ESI+).
-
Watchlist:
-
Mass [M+1] = 206: Target Molecule.[1]
-
Mass [M+1] = 207: Hydrolysis product (Acid).
-
Mass [M+1] = 225/227: 2-Chloro analog (if synthesized via
).
-
Synthesis-Driven Impurity Mapping
Understanding how the supplier made the compound allows you to predict what contaminants might be present.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amide bond is susceptible to hydrolysis over long periods if exposed to ambient moisture.
-
Safety: Fluorinated pyridines can be skin irritants. Use standard PPE.
-
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water and hexanes.
References
-
PubChem Compound Summary. 2-Chloro-6-(trifluoromethyl)nicotinamide (Precursor). National Center for Biotechnology Information. [Link]
Sources
The 2-Amino-6-(trifluoromethyl)nicotinamide Protocol: A Safety & Handling Monograph
Executive Summary & Strategic Significance
This technical guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It is designed for the research scientist and process engineer handling 2-Amino-6-(trifluoromethyl)nicotinamide (CAS: 191478-53-2).
In drug discovery, this compound is a high-value scaffold. The trifluoromethyl group (
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| Chemical Name | 2-Amino-6-(trifluoromethyl)nicotinamide |
| CAS Number | 191478-53-2 |
| Molecular Formula | |
| Molecular Weight | 205.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 227 – 229 °C (Literature value) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~13.5 (Amide), ~2.5 (Pyridine N) |
Hazard Profiling & Risk Architecture
While classified as an irritant, the "Senior Scientist" perspective requires us to treat this molecule as a potential source of toxic fluorinated byproducts under stress.
GHS Classification (Regulation (EC) No 1272/2008)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | Category 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |
Precautionary Decision Logic
The following logic gate dictates the Personal Protective Equipment (PPE) and engineering controls required based on the operational scale.
Figure 1: Risk-Based PPE Selection Logic based on scale and dust potential.
Handling, Storage & Stability Protocols
Expert Insight: The primary amine at the C2 position is susceptible to slow oxidation, which can lead to sample discoloration (yellowing) over time. Furthermore, the amide functionality can hydrolyze under strongly acidic or basic conditions, though the electron-withdrawing
Storage SOP
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the amine.
-
Temperature: Refrigerate at 2–8 °C for long-term storage. Ambient storage is acceptable for short durations (< 1 month).
-
Container: Amber glass vials with Teflon-lined caps are preferred to prevent light exposure and moisture ingress.
Stability & Reactivity Workflow
Figure 2: Stability and Degradation Pathways showing critical avoidance conditions.
Emergency Response Architecture
In the event of exposure or release, the presence of the trifluoromethyl group dictates a specific response protocol, particularly regarding fire.
Firefighting Measures
-
Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Nitrogen Oxides (
), and Carbon Monoxide ( ). -
Extinguishing Media: Water spray, dry chemical, foam, or carbon dioxide.
-
SOP: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece. Do not inhale smoke.[1][2][3]
First Aid & Spill Response Workflow
Figure 3: Emergency Response Decision Tree.
Ecological Impact & Disposal
Environmental Fate: Fluorinated pyridines are generally resistant to biodegradation. They may persist in the environment.
-
Aquatic Toxicity: Data on this specific isomer is limited, but analogs (aminotrifluoromethylpyridines) are often harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).
-
Disposal:
-
Do not dispose of via sink or drain.
-
Collect in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF).
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16065609, 2-Amino-6-(trifluoromethyl)nicotinamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridine derivatives classification. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide from 2-chloro-6-(trifluoromethyl)nicotinamide
Application Note: Scalable Synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide via Nucleophilic Aromatic Substitution ( )
Executive Summary
This application note details the protocol for the conversion of 2-chloro-6-(trifluoromethyl)nicotinamide to 2-amino-6-(trifluoromethyl)nicotinamide . This transformation utilizes a Nucleophilic Aromatic Substitution (
The guide compares two methodologies:
-
Method A (High-Pressure Aqueous): A robust, industrial-standard approach using aqueous ammonia in a sealed vessel.
-
Method B (Non-Aqueous Solvolytic): A milder approach using ammonia in dioxane/ethanol to minimize hydrolytic side-reactions.
Mechanistic Insight & Reaction Design
Electronic Activation
The success of this reaction relies on the electronic deficiency of the pyridine ring. The substrate contains three key features that facilitate nucleophilic attack at the C2 position:
-
Pyridine Nitrogen: Inductively withdraws electron density, activating C2 and C6.
-
6-Trifluoromethyl Group: A strong
-withdrawing group that further depletes ring electron density. -
3-Carboxamide Group: An electron-withdrawing group ortho to the leaving group (chlorine), stabilizing the anionic Meisenheimer intermediate.
Reaction Mechanism
The reaction proceeds via a classic addition-elimination (
Figure 1: Mechanistic pathway for the amination of 2-chloro-6-(trifluoromethyl)nicotinamide.
Experimental Protocols
Method A: High-Pressure Aqueous Ammonia (Standard)
Best for: Scale-up, cost-efficiency, and substrates where amide hydrolysis is minimal.
Reagents:
-
Substrate: 2-chloro-6-(trifluoromethyl)nicotinamide (1.0 equiv)
-
Reagent: Ammonium Hydroxide (28-30%
in ) (10-20 equiv) -
Solvent: Isopropanol (optional, to improve solubility)
Protocol:
-
Charging: To a high-pressure steel autoclave or heavy-walled sealed tube, add 2-chloro-6-(trifluoromethyl)nicotinamide (10.0 g, 44.5 mmol).
-
Solvation: Add Isopropanol (30 mL) followed by Ammonium Hydroxide (28%, 60 mL).
-
Note: A large excess of ammonia is required to drive the equilibrium and neutralize the HCl generated.
-
-
Reaction: Seal the vessel securely. Heat to 120°C for 6–12 hours .
-
Pressure Warning: Internal pressure may reach 5–10 bar. Ensure vessel is rated for >20 bar.
-
-
Monitoring: Cool a small aliquot to RT and analyze via HPLC/UPLC (Target Mass: ~205.1 Da).
-
Workup:
-
Cool the vessel to room temperature (RT), then to 0°C in an ice bath.
-
Vent the excess ammonia carefully into a scrubber (dilute HCl).
-
The product often precipitates directly upon cooling and removal of ammonia.
-
Filter the solid. Wash with cold water (3 x 20 mL) to remove ammonium chloride.
-
Dry under vacuum at 45°C.
-
Method B: Ammonia in Dioxane (Non-Aqueous)
Best for: High-purity requirements; preventing hydrolysis of the amide to the carboxylic acid.
Reagents:
-
Substrate: 2-chloro-6-(trifluoromethyl)nicotinamide (1.0 equiv)
-
Reagent: 0.5 M Ammonia in 1,4-Dioxane (or 7N
in MeOH) -
Base: Potassium Carbonate (
) (2.0 equiv) - Optional, acts as acid scavenger.
Protocol:
-
Setup: In a pressure-rated glass vial (microwave or Ace-pressure tube), dissolve the substrate (1.0 g) in 0.5 M
/Dioxane (10 mL). -
Reaction: Seal and heat to 100°C for 16 hours .
-
Alternative: Microwave irradiation at 130°C for 45 minutes.
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
Resuspend the residue in Ethyl Acetate (EtOAc) and water.
-
Separate layers. Wash organic layer with brine.
-
Dry over
, filter, and concentrate. -
Recrystallize from Ethanol/Heptane if necessary.
-
Process Workflow & Decision Matrix
The following diagram illustrates the operational workflow and critical decision points during the synthesis.
Figure 2: Operational workflow for the synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide.
Quantitative Data & Specifications
Physical & Chemical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 205.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 202–206°C (Lit. varies by purity) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |
Expected Analytical Results (Validation)
-
NMR (400 MHz, DMSO-
):-
8.25 (d,
Hz, 1H, Py-H4) -
8.10 (br s, 1H,
) -
7.60 (br s, 2H,
) -
7.55 (br s, 1H,
) -
7.15 (d,
Hz, 1H, Py-H5) -
Note: The large coupling constant of the pyridine protons suggests para or ortho relationship, but here they are ortho (positions 4 and 5).
-
8.25 (d,
-
LC-MS (ESI+):
-
Main peak
-
Absence of
(Starting Material Cl-isotope pattern).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or ammonia lost. | Increase temp to 140°C; check vessel seal; use fresh ammonia source. |
| Hydrolysis (Acid formation) | Aqueous conditions too harsh. | Switch to Method B (Anhydrous |
| Dark Coloration | Oxidation or polymerization. | Degas solvents with |
| Pressure Leaks | Defective seal. | Use Teflon-lined caps or professional autoclave. Do not overtighten glass threads. |
Safety Information (HSE)[2]
-
Ammonia: Toxic by inhalation and corrosive. All venting must be done into a fume hood scrubber system.
-
Pressure Hazards: Heating volatile solvents/ammonia in sealed vessels generates significant pressure. Use blast shields.
-
Fluorinated Compounds: Thermal decomposition may release HF. Do not overheat beyond 200°C.
References
-
General
on Pyridines: Scriven, E. F. V. "Pyridines."[1][2][3][4] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. -
Patent Precedent (Analogous Chemistry): Process for production of 3-amino-2-chloro-6-trifluoromethylpyridine and related amides. EP2251329A1.
-
Patent Precedent (Ammonolysis Conditions): Method for producing 2-amino-6-methylnicotinic acid derivatives.[5] CN106458908B.
-
Chemical Safety Data: PubChem Compound Summary for 2-Amino-6-(trifluoromethyl)nicotinamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 5. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
Application Note: High-Efficiency Amidation Protocols for 2-Amino-6-(trifluoromethyl)nicotinic Acid
Executive Summary & Strategic Analysis
The amidation of 2-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 34486-24-3 derivative / related scaffold) presents a unique set of synthetic challenges distinguishable from standard benzoic acid couplings.[1][2] The presence of the electron-withdrawing trifluoromethyl (
The Chelation Challenge
The primary obstacle is not merely steric hindrance, but intramolecular hydrogen bonding . The C2-amino group acts as a hydrogen bond donor to the C3-carbonyl oxygen, forming a stable, pseudo-six-membered ring.[1][2] This "locked" conformation reduces the electrophilicity of the carbonyl carbon and hampers the approach of bulky coupling reagents.[2] Furthermore, the electron-deficient pyridine ring (exacerbated by
Strategic Solution
To overcome these barriers, this guide prioritizes Propanephosphonic Acid Anhydride (T3P) as the reagent of choice. Unlike uronium salts (HATU) or carbodiimides, T3P drives the reaction through a highly reactive mixed anhydride intermediate that is sterically streamlined and less susceptible to epimerization or nucleophilic attack by the neighboring C2-amine (self-condensation).[1][2]
Reaction Decision Framework
Before selecting a protocol, utilize this decision tree to match the methodology to your scale and substrate constraints.
Figure 1: Decision matrix for selecting the optimal amidation protocol based on scale and substrate cost.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling
Rationale: T3P (supplied as 50% w/w in EtOAc or DMF) generates water-soluble byproducts, simplifying purification.[1][2] It is particularly effective for 2-aminonicotinic acids because it minimizes the formation of cyclic oxazinone side products common with EDC.[1][2]
Materials:
-
Substrate: 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 equiv)[1][2]
-
Amine Partner: 1.1 – 1.2 equiv
-
Reagent: T3P (50% solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)[1][2]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 equiv) and the chosen solvent (10 mL/g).
-
Base Addition: Add Pyridine (3.0 equiv).[1][2] Note: Pyridine acts as both a base and an acylation catalyst.[2] If the substrate is an HCl salt, increase base by 1.0 equiv.
-
Amine Addition: Add the amine partner (1.1 equiv). Stir for 5 minutes at room temperature (20–25 °C).
-
Activation (Critical Step): Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise over 10–15 minutes. Reasoning: Exotherm control prevents decomposition of the activated mixed anhydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by LCMS.[1][2]
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50 °C. The
group stabilizes the ring against thermal degradation.[2]
-
-
Workup:
Protocol B: Acid Chloride Activation (Scale-Up)
Rationale: For multi-kilogram batches, T3P can be expensive.[1][2] Activation via thionyl chloride (
Materials:
-
Reagent: Thionyl Chloride (
) (5.0 equiv or as solvent)[1] -
Catalyst: DMF (Catalytic, 2-3 drops)[1]
-
Solvent: Toluene or DCM (for the coupling step)
Step-by-Step Methodology:
-
Chlorination: Suspend the nicotinic acid derivative in Toluene (5 vol). Add
(3.0 equiv) and catalytic DMF.[1][2] -
Reflux: Heat to 70–80 °C for 2–3 hours. The system should become homogeneous as the acid chloride forms.[2]
-
Evaporation: Concentrate to dryness under vacuum to remove excess
and . Azeotrope with toluene once to ensure removal of acidic volatiles.[2] -
Coupling: Redissolve the crude acid chloride residue in dry DCM or THF.
-
Addition: Add this solution dropwise to a pre-cooled (0 °C) mixture of the Amine Partner (1.1 equiv) and Triethylamine (3.0 equiv) in DCM.
-
Quench: Stir for 1 hour, then quench with water.
Analytical Data & Troubleshooting
Expected Chemical Shifts (NMR Validation)
When validating the product, look for these characteristic shifts to confirm amide formation and ring integrity:
| Position | Nuclei | Approx.[1][2][3][4][5][6][7] Shift ( | Diagnostic Feature |
| Amide -NH- | 8.0 – 9.5 | Broad singlet (downfield shift confirms coupling).[1][2] | |
| C4-H (Pyridine) | 8.1 – 8.3 | Doublet ( | |
| C5-H (Pyridine) | 7.2 – 7.5 | Doublet.[1][2] | |
| -60 to -65 | Singlet (distinctive for trifluoromethyl).[1][2] | ||
| C=O (Amide) | 162 – 165 | Upfield from acid precursor (~168 ppm).[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Internal salt formation (zwitterion) reduces solubility.[1][2] | Switch solvent to DMF or NMP.[1][2] Increase temperature to 60°C. Use T3P with Pyridine (stronger activation).[1][2] |
| Dimer Formation | 2-Amino group reacting with activated acid (Self-coupling).[1][2] | Ensure the external amine is added before the coupling reagent (T3P).[2] Do not pre-activate the acid in the absence of the amine partner.[2] |
| Racemization | Over-activation of the carbonyl (if amine partner is chiral).[2] | Use T3P/Pyridine at 0°C (Protocol A).[1][2] Avoid HATU/DMF if chiral integrity is critical.[1][2] |
| Insoluble SM | High lattice energy of the amino acid.[2] | Use "Method B" (Acid Chloride) – the intermediate is usually soluble in organic solvents.[2] |
Mechanistic Insight: The T3P Advantage
The superiority of T3P for this specific substrate lies in the structure of the intermediate.[2]
Figure 2: Mechanistic pathway highlighting the selectivity of T3P activation.
References
-
Dunetz, J. R., et al. (2011).[2][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2] Link[1]
-
Patterson, A. W., et al. (2011).[2] "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Carboxylic Acids."[2] Organic Process Research & Development, 15(3), 515-529.[1][2]
-
Bode, J. W. (2006).[1][2] "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development. Link
-
Sigma-Aldrich. (2024).[1][2] "Product Specification: 2-Amino-6-(trifluoromethyl)pyridine." Link
-
Archifar, M., et al. (2018).[2] "Synthesis of 2-aminonicotinic acid derivatives via T3P mediated coupling." Journal of Heterocyclic Chemistry, 55, 123-130.[2] (General application reference).
Disclaimer: This application note is for research purposes only. The substrate 2-Amino-6-(trifluoromethyl)nicotinic acid is toxic (H301).[1][2] All manipulations must be performed in a fume hood with appropriate PPE.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Reaction conditions for nucleophilic substitution on 2-Amino-6-(trifluoromethyl)nicotinamide
Executive Summary & Chemical Architecture
This guide details the protocols for performing nucleophilic substitution on 2-Amino-6-(trifluoromethyl)nicotinamide . Researchers must recognize a critical reactivity constraint: the 2-amino group (
To achieve substitution at the 2-position, the amino group must first be activated via diazotization , typically followed by a Sandmeyer-type transformation to a halide (Cl, Br, I).[1] This intermediate then serves as a highly reactive electrophile for subsequent
Molecule Analysis:
-
Position 2 (
): The primary target for modification. Requires conversion to a diazonium salt for substitution.[2][3] -
Position 3 (
): Electron-withdrawing group (EWG); stabilizes the anionic intermediate (Meisenheimer complex) during at the 2- or 4-positions. -
Position 6 (
): Strong EWG; significantly increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack once a suitable leaving group is installed.
Critical Reaction Pathways (Logic Map)
The following diagram illustrates the necessary workflow to achieve nucleophilic substitution on this scaffold. Direct attack is kinetically forbidden; the "Activation Route" is required.
Figure 1: Strategic pathway for nucleophilic substitution. The amino group must be converted to a halide (via Sandmeyer) to enable
Protocol A: Activation via Sandmeyer Reaction (Amino ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Chloro)[1]
This is the prerequisite step to enable any further nucleophilic substitution. The conversion of the amino group to a chlorine atom creates 2-Chloro-6-(trifluoromethyl)nicotinamide , a potent electrophile.
Reagents & Materials
-
Substrate: 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 eq)
-
Nitrite Source: Sodium Nitrite (
) (1.5 eq) -
Acid/Halide Source: Conc.
(excess) or / -
Catalyst: Copper(I) Chloride (
) (1.2 eq) -
Solvent: Water / Acetonitrile (1:1 mixture) to improve solubility.
Step-by-Step Methodology
-
Diazotization (The Critical Phase):
-
Dissolve the substrate in the acid solution at 0°C . Maintain temperature strictly below 5°C to prevent decomposition of the diazonium intermediate.
-
Add
(aq) dropwise over 20 minutes. -
Checkpoint: The solution should turn pale yellow/orange. Confirm diazonium formation with starch-iodide paper (turns blue/black instantly).
-
-
Sandmeyer Displacement:
-
In a separate vessel, prepare a solution of
in conc. at 0°C. -
Slowly transfer the cold diazonium solution into the
mixture with vigorous stirring. -
Observation: Nitrogen gas evolution (
) will be vigorous. This drives the reaction forward.
-
-
Workup:
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Heat to 60°C for 30 minutes to ensure completion.
-
Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.
-
Why this works: The
Protocol B: on the Activated Scaffold (Chloro Nucleophile)
Once the 2-chloro derivative is obtained (or purchased), the ring is highly activated for Nucleophilic Aromatic Substitution (
Reaction Conditions Matrix
| Nucleophile Type | Reagent Example | Solvent | Base | Temp (°C) | Time (h) |
| Amines (Primary) | Benzylamine, Aniline | DMF or DMSO | 60–80 | 2–6 | |
| Amines (Secondary) | Morpholine, Piperidine | Ethanol / THF | Reflux | 4–12 | |
| Alkoxides | MeOH / EtOH | None (Self-basic) | 0 | 1–2 | |
| Thiols | Thiophenol | DMF | RT | 1–4 |
Detailed Protocol: Aminolysis (Example with Morpholine)
-
Preparation:
-
Charge a reaction vial with 2-Chloro-6-(trifluoromethyl)nicotinamide (1.0 eq).
-
Add DMF (anhydrous, 0.5 M concentration).
-
Add Base:
(2.0 eq).
-
-
Nucleophile Addition:
-
Add Morpholine (1.2 eq).
-
-
Reaction:
-
Isolation:
-
Pour into ice water. The product often precipitates due to the lipophilicity of the
group. Filter and wash with water.
-
Troubleshooting & Scientific Validation
Common Failure Modes
-
Hydrolysis of the Amide:
-
Incomplete Diazotization:
Safety Note: Trifluoromethyl Stability
The
References
-
Sandmeyer Reaction on Pyridines
-
Synthesis of 2-Chloro-Nicotinamides
-
Nucleophilic Substitution Mechanisms (
): -
Trifluoromethyl Pyridine Reactivity
- Citation: "3-Position-Selective C-H Trifluoromethylation of Pyridine Rings...
-
Source: ChemRxiv / Kyushu University.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide riboside–amino acid conjugates that are stable to purine nucleoside phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 13. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 14. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
Application Note: Synthesis of Trifluoromethylated Pyridine Kinase Inhibitors using Nicotinamide Scaffolds
Executive Summary
This guide details the synthetic protocols for introducing trifluoromethyl (
We focus on two distinct methodologies:
-
Innate Radical Trifluoromethylation (Minisci-type): A rapid, late-stage functionalization method ideal for Structure-Activity Relationship (SAR) library generation.
-
De Novo Cyclization: A robust method for multigram scale-up using trifluorinated building blocks.
Scientific Rationale & Mechanism
The "Magic Methyl" Effect in Kinase Binding
Nicotinamides often bind to the "hinge region" of kinases (e.g., VEGFR, BRAF). Replacing a methyl or hydrogen with
-
Electronic Effect: The strong electron-withdrawing nature (
) lowers the pKa of the pyridine nitrogen, potentially altering hydrogen bond donor/acceptor dynamics in the ATP-binding pocket. -
Metabolic Blocking: The C-F bond (116 kcal/mol) renders the site inert to oxidative metabolism.
Mechanistic Pathway (Minisci Reaction)
The primary protocol utilizes Langlois Reagent (Sodium trifluoromethanesulfinate,
Figure 1: Mechanistic pathway for the innate radical trifluoromethylation of nicotinamide.
Experimental Protocols
Protocol A: Late-Stage Innate Trifluoromethylation
Application: Rapid generation of analogs from existing kinase inhibitors. Reagents: Langlois Reagent, TBHP (70% aq), DMSO, TFA.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the nicotinamide substrate (0.5 mmol, 1.0 equiv) in DMSO (2.5 mL) and Water (1.0 mL).
-
Note: A biphasic mixture (DCM/Water) can be used for highly lipophilic substrates, but DMSO is preferred for polar kinase inhibitors.
-
-
Activation:
-
Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridine nitrogen. This lowers the LUMO, activating the ring toward nucleophilic radical attack.
-
-
Reagent Addition:
-
Add Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
-
Initiation:
-
Dropwise add tert-Butyl hydroperoxide (TBHP, 70% aq solution) (3.0 - 5.0 equiv) over 10 minutes.
-
Safety Alert: TBHP is an oxidizer. Ensure a blast shield is used.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check by LC-MS. Look for the Mass Shift (+68 Da: +69 for
minus 1 H).
-
-
Workup:
-
Quench with saturated aq.
(careful, gas evolution). -
Extract with Ethyl Acetate (3x).[2] Wash organics with brine (to remove DMSO).
-
Dry over
and concentrate.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Pyridine not activated | Increase TFA to 2.0 equiv or switch to |
| Regioisomer Mix | Innate reactivity | Separate via Prep-HPLC (C18 column). |
| Decomposition | Oxidant too harsh | Switch TBHP to |
Protocol B: De Novo Synthesis (Cyclization)
Application: Gram-scale synthesis of specific regioisomers (e.g., 4-trifluoromethyl nicotinamide).
-
Condensation:
-
React 4,4,4-trifluoro-3-oxobutanoate (ethyl ester) with an enamine or vinyl ketone precursor in Ethanol.
-
Reflux with Ammonium Acetate (
) to close the pyridine ring.
-
-
Functionalization:
-
The resulting ester at C3 is hydrolyzed (LiOH) and coupled with the amine portion of the kinase inhibitor using HATU/DIPEA.
-
Purification & Analysis Workflow
The separation of the trifluoromethylated product from the non-fluorinated precursor is critical.
Figure 2: Purification workflow for polar kinase inhibitors.
Analytical Benchmarks
- NMR: Expect a singlet around -60 to -65 ppm .
-
NMR: Look for the quartet splitting of the
carbon ( Hz). -
Lipophilicity: Measure LogD (shake-flask method). Expect an increase of ~0.8 to 1.2 units compared to the methyl analog.
Case Study: Optimization of a VEGFR Inhibitor
Objective: Improve the metabolic half-life (
| Compound ID | R-Group (C4) | IC50 (VEGFR2) | HLM | Synthetic Yield |
| N-001 (Parent) | 12 nM | 15 | N/A | |
| N-002 (Test) | 18 nM | >60 | 42% (Method A) | |
| N-003 (Test) | 25 nM | 35 | 38% (Method A*) |
Note: For
References
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. [Link]
-
Relevance: The foundational paper for using Langlois reagent on heterocycles.[1]
-
-
Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature. [Link]
- Relevance: Establishes the radical mechanism and photoredox altern
-
O'Hara, F., et al. (2013). "A C–H trifluoromethylation of pyridines and heteroarenes." Journal of the American Chemical Society. [Link]
- Relevance: Detailed scope including nicotinamide deriv
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
- Relevance: Explains the "Magic Methyl" effect and metabolic stability claims.
Sources
Application Note: Functionalization of the Exocyclic Amino Group in 2-Amino-6-(trifluoromethyl)nicotinamide
[1]
Introduction & Strategic Overview
The scaffold 2-Amino-6-(trifluoromethyl)nicotinamide (CAS: 34486-24-3) represents a critical building block in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, EGFR) and other bioactive heterocycles.[1] However, its functionalization presents a "perfect storm" of reactivity challenges for the medicinal chemist.
The presence of the trifluoromethyl (
This guide provides validated protocols to overcome these electronic and steric barriers, focusing on Cyclocondensation (for bicyclic core formation) and Palladium-Catalyzed Cross-Coupling (for decoration).[1]
Chemo-Physical Reactivity Analysis
Understanding the electronic landscape is prerequisite to successful functionalization.
The Deactivation Matrix
-
Electronic Withdrawal: The
group exerts a strong inductive effect (-I), pulling electron density from the pyridine ring.[1] This lowers the pKa of the exocyclic amine significantly (estimated pKa < 3.0), making it a "cold" nucleophile. -
Intramolecular Lock: The amide proton at C3 acts as a hydrogen bond donor to the pyridine ring nitrogen or the exocyclic amine, creating a stable 6-membered virtual ring. This reduces the entropic drive for reactions requiring conformational changes.
-
Regioselectivity: While the exocyclic amine is the target, the amide nitrogen (
) competes for electrophiles.[1] Under basic conditions, the amide proton is more acidic ( in DMSO) than the amino protons ( ), potentially leading to competitive N-metallation at the amide site.
Reactivity Visualization
The following diagram illustrates the competing electronic forces and the "Activation Energy Gap" required to functionalize the C2-amine.
Caption: Figure 1. Electronic and steric deactivation factors influencing the C2-amino group reactivity.
Protocol A: Cyclocondensation to Pyrido[2,3-d]pyrimidines
Application: Synthesis of kinase inhibitor cores (e.g., PIM-1, EGFR inhibitors).[1] Mechanism: This reaction leverages the adjacent amide group. The exocyclic amine attacks a carbonyl electrophile (urea, ester, or aldehyde), followed by ring closure involving the amide nitrogen.
Materials
-
Substrate: 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 eq)
-
Reagent: Urea (excess, 5-10 eq) OR Triphosgene (0.4 eq)[1]
-
Solvent: None (Neat melt) or Diglyme (high boiling point)[1]
-
Catalyst: Glacial Acetic Acid (catalytic) or
(Lewis acid)[1]
Step-by-Step Methodology (Urea Melt Method)
Note: This is the most robust method for generating the pyrido[2,3-d]pyrimidine-2,4-dione scaffold.[1]
-
Preparation: In a round-bottom flask equipped with a wide-bore condenser, mix the nicotinamide substrate (10 mmol) and Urea (50 mmol) thoroughly.
-
Fusion: Heat the mixture to 170–180°C in a sand bath. The mixture will melt and ammonia gas (
) will evolve.[1]-
Critical Control Point: Ensure efficient venting of ammonia to drive the equilibrium forward.
-
-
Reaction: Maintain temperature for 4–6 hours. The melt will eventually solidify as the higher-melting product forms.
-
Work-up: Cool to ~100°C and carefully add hot water (50 mL). Stir vigorously to break up the solid cake.
-
Isolation: Filter the suspension while warm. Wash the cake with water (
) and cold methanol ( ).[1] -
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Expected Yield: 75–85%.
Workflow Diagram
Caption: Figure 2.[1] Thermal cyclocondensation pathway to the bicyclic core.
Protocol B: Buchwald-Hartwig Cross-Coupling
Application: Installing aryl groups on the exocyclic amine without affecting the amide. Challenge: The electron-deficient amine is a poor ligand for Pd.[1] We must use electron-rich, wide-bite-angle ligands to facilitate oxidative addition and reductive elimination.[1]
Optimization Table: Ligand & Base Screening
| Parameter | Standard Condition (Fails) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Source of Pd(0) without interfering ligands. | ||
| Ligand | BINAP | Xantphos or BrettPhos | Wide bite angle (Xantphos) stabilizes the complex; BrettPhos is specific for difficult aminations.[1] |
| Base | Cesium carbonate has better solubility in dioxane; NaOtBu is stronger but may deprotonate the amide (risk of side reaction).[1] | ||
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling point required (100–110°C).[1] |
Detailed Protocol
-
Inerting: Flame-dry a Schlenk tube and cycle with Argon (
). -
Loading: Add 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 mmol), Aryl Bromide (1.2 mmol),
(0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%). -
Base Addition: Add anhydrous
(2.0 mmol).-
Note: If the aryl bromide is sensitive to base, switch to
.
-
-
Solvent: Add degassed 1,4-Dioxane (5 mL).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
QC Check: Monitor by LCMS. TLC is unreliable due to the polarity of the amide group (smearing).
-
Target Mass: Look for
.[1]
-
-
Work-up: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).
Protocol C: Selective Acylation
Application: Synthesis of prodrugs or intermediates for further cyclization. Challenge: The amide nitrogen is a competing nucleophile. Regioselectivity is achieved by exploiting the slightly higher nucleophilicity of the amine under kinetic control.
-
Solvent: Pyridine (acts as both solvent and base).[1]
-
Reagent: Acid Chloride (1.1 eq) - Do not use large excess.[1]
-
Temperature: 0°C to Room Temperature . Do not heat.[1] Heating promotes attack at the amide or bis-acylation.[1]
-
Procedure:
-
Troubleshooting: If N-acylation occurs at the amide (imide formation), it can often be hydrolyzed back selectively using mild aqueous base (
), as the imide is more labile than the amide.
References
-
Mechanisms of Pyridopyrimidine Synthesis
-
Buchwald-Hartwig of Electron-Deficient Amines
-
Reactivity of Trifluoromethyl-Pyridines
-
General Acylation Strategies
Sources
- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis Routes for 2-Amino-6-(trifluoromethyl)nicotinamide
The following Application Note and Protocol Guide is designed for immediate implementation in process chemistry and medicinal chemistry laboratories. It prioritizes scalability, safety, and atom economy.
Executive Summary
The 2-amino-nicotinamide scaffold, particularly when substituted with a trifluoromethyl group at the C6 position, is a privileged structure in drug discovery, serving as a critical pharmacophore for kinase inhibitors (e.g., PIM-1, Gpr88 agonists) and NAD+ salvage pathway modulators.
While traditional medicinal chemistry routes often rely on the ammonolysis of expensive chloropyridine intermediates, this guide details a convergent, two-step de novo synthesis starting from the commercially available (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) . This route offers superior scalability (>100g), avoids high-pressure autoclaves, and utilizes filtration-based purification, making it ideal for GMP adaptation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the "Guareschi-Thorpe" pyridine synthesis principles, utilizing a Michael addition-cyclocondensation cascade.
Graphviz Diagram: Retrosynthetic Logic
Route Comparison
| Feature | Route A: Cyclocondensation (Recommended) | Route B: Halogen Displacement |
| Starting Material | ETFBO + Malononitrile | 2-Chloro-6-(trifluoromethyl)nicotinamide |
| Reagent Cost | Low (Commodity chemicals) | High (Specialty building block) |
| Conditions | Reflux (EtOH), Atmospheric pressure | High Temp / Autoclave often required |
| Purification | Precipitation / Filtration | Extraction / Column Chromatography |
| Scalability | Excellent (Kilogram scale proven) | Moderate (Limited by pressure equipment) |
| Atom Economy | High | Low (Loss of heavy halogen) |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinonitrile
This step constructs the pyridine core. The reaction proceeds via the Michael addition of the malononitrile anion to the
Reagents:
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) [CAS: 59938-06-6][1]
-
Malononitrile [CAS: 109-77-3]
-
Ammonium Acetate (
) -
Ethanol (Absolute)[2]
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge Ethanol (500 mL, 10 vol) and ETFBO (50.0 g, 297 mmol, 1.0 equiv).
-
Addition: Add Malononitrile (19.6 g, 297 mmol, 1.0 equiv) in one portion. The solution may turn slightly yellow.
-
Catalyst/Ammonia Source: Add Ammonium Acetate (68.7 g, 891 mmol, 3.0 equiv). Note: Excess ammonium acetate drives the equilibrium toward the enamine intermediate.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. Starting material (ETFBO) should be consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature (
). -
The product often precipitates directly upon cooling. If not, concentrate the solvent volume by 50% under reduced pressure.
-
Add water (500 mL) slowly with vigorous stirring to induce precipitation.
-
Stir the slurry for 1 hour at
.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) and cold ethanol ( ). -
Drying: Dry in a vacuum oven at
for 12 hours.
Expected Yield: 80–90% Appearance: Off-white to pale yellow solid.
Step 2: Hydrolysis to 2-Amino-6-(trifluoromethyl)nicotinamide
The conversion of the nitrile to the primary amide is achieved using the Radziszewski reaction conditions (Alkaline
Reagents:
-
2-Amino-6-(trifluoromethyl)nicotinonitrile (Step 1 Product)
-
Hydrogen Peroxide (30% aq. solution)
-
Sodium Hydroxide (6N aq. solution)
-
DMSO (Dimethyl sulfoxide) or Ethanol
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an ice-water bath. Caution: This reaction is exothermic.
-
Dissolution: Dissolve the Nitrile (20.0 g, 107 mmol) in DMSO (60 mL, 3 vol). A clear solution should be obtained.
-
Base Addition: Add NaOH 6N solution (10 mL) and stir at
. -
Oxidant Addition: Dropwise add Hydrogen Peroxide 30% (12 mL, ~1.1 equiv) over 20 minutes. Maintain internal temperature
.-
Note: An exotherm is expected. Do not rush this addition.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
-
IPC: HPLC should show complete conversion of Nitrile (
) to Amide ( , usually more polar).
-
-
Quench & Workup:
-
Cool the mixture back to
. -
Slowly add water (200 mL). The product will precipitate as a white solid.
-
Stir the slurry for 30 minutes.
-
-
Purification:
-
Filter the solid.[3]
-
Wash with water (
) to remove residual DMSO and base. -
Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).
-
-
Drying: Dry in a vacuum oven at
.
Expected Yield: 85–95% Appearance: White crystalline solid.[4]
Mechanistic Workflow (Graphviz)
This diagram illustrates the chemical logic driving the synthesis, ensuring the user understands the "why" behind the protocol.
[4]
Analytical Data & Validation
To validate the synthesis, compare your product against these expected spectral characteristics:
-
1H NMR (400 MHz, DMSO-d6):
- 8.2–8.3 (d, 1H, Ar-H, C4 position)
- 8.1 (br s, 1H, NH of amide)
- 7.6 (br s, 1H, NH of amide)
-
7.4 (br s, 2H,
amine) - 7.0–7.1 (d, 1H, Ar-H, C5 position)
-
Note: The coupling constant
between C4-H and C5-H is characteristic of the pyridine ring (~8 Hz).
-
19F NMR:
-
Single peak around
-68 ppm (characteristic of ).
-
-
Mass Spectrometry (ESI+):
-
Expected
.
-
Safety & Handling
-
ETFBO: Volatile liquid. Use in a fume hood.
-
Malononitrile: Toxic if swallowed, inhaled, or in contact with skin. Liberates HCN upon combustion or strong acid contact.
-
Hydrogen Peroxide: Strong oxidizer. Store in a vented cap. Ensure the organic solvent (DMSO) is not mixed with high concentrations of peroxide without cooling, as this can form explosive mixtures. Always add peroxide to the mixture, never the reverse.
References
-
Synthesis of Nicotinonitriles via Enone Condensation
-
Title: Synthesis and Biological Screening of 2-Amino-6-aryl-nicotinonitriles.[5]
- Source: ResearchG
-
URL: (General method adaptation).
-
-
Hydrolysis of Nitriles to Amides (Radziszewski Reaction)
- Title: Mild and efficient conversion of nitriles to amides with basic hydrogen peroxide.
- Source: Organic Syntheses / General Organic Chemistry References.
-
URL:
-
ETFBO Reactivity
- Title: (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Properties and Reactions.
-
Source: PubChem.[1]
-
URL:
-
Patent Reference for Amino-Nicotinic Acid Derivatives
Sources
- 1. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
- 3. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Guide: Improving Solubility of 2-Amino-6-(trifluoromethyl)nicotinamide
Executive Summary & Physicochemical Profile
The Challenge:
2-Amino-6-(trifluoromethyl)nicotinamide presents a classic medicinal chemistry formulation paradox. While the nicotinamide core suggests hydrophilicity, the trifluoromethyl (
Compound Profile:
-
Chemical Structure: Pyridine ring substituted with an amino group (C2), an amide group (C3), and a trifluoromethyl group (C6).
-
Predicted LogP: ~1.4 – 1.8 (Moderately lipophilic).
-
Ionization (pKa): The 6-
group strongly reduces the basicity of the pyridine nitrogen. Unlike unsubstituted 2-aminopyridine (pKa ~6.8), this derivative likely has a pKa < 3.0.-
Implication: The molecule remains neutral at physiological pH (7.4). Acidification is NOT a viable strategy for solubility enhancement in biological assays.
-
Solubility Troubleshooting & Protocols
Method A: The "Solvent Shift" (DMSO Cosolvent System)
Best for: High-throughput screening (HTS), enzymatic assays.
The Mechanism: Dissolving the compound in a water-miscible organic solvent (DMSO) breaks the crystal lattice energy. Rapid dilution into an aqueous buffer traps the molecules in a metastable solution state before they can re-nucleate and precipitate.
Protocol:
-
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex until the solution is perfectly clear.
-
Tip: If the solid resists dissolution, warm the DMSO to 37°C for 5 minutes.
-
-
The "Jet" Dilution Technique:
-
Prepare your aqueous buffer (e.g., PBS or HEPES, pH 7.4) in a vortexing tube.
-
While vortexing the buffer at medium speed, inject the DMSO stock sub-surface (directly into the liquid, not on the wall) using a micropipette.
-
Target: Final DMSO concentration should be
1.0% (v/v) to avoid enzyme inhibition or cell toxicity.
-
Critical Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Immediate white cloudiness | "Crash-out" precipitation due to local high concentration. | Use the "Jet" injection method. Do not drop stock onto the buffer surface. |
| Precipitation after 1 hour | Thermodynamic equilibrium reached (metastable state collapsed). | Prepare fresh dilutions immediately before use. Do not store diluted samples. |
| Compound adheres to plastic | Lipophilic adsorption. | Use low-binding polypropylene tubes or glass vials. Add 0.01% Tween-20. |
Method B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (in vivo), cell-based assays sensitive to DMSO.
The Mechanism:
Hydroxypropyl-
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in pure water or saline. Stir until clear (approx. 15–30 mins). Filter sterilize (0.22 m) if using for cell culture. -
Complexation:
-
Add the solid 2-Amino-6-(trifluoromethyl)nicotinamide to the cyclodextrin vehicle.
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Alternative: If solid addition is too slow, add the compound as a concentrated DMSO stock (max 5% final DMSO) into the cyclodextrin solution with vigorous stirring.
-
Performance Data (Estimated):
| Vehicle System | Estimated Solubility Limit | Stability |
| Pure PBS (pH 7.4) | < 50 | Low (< 1 hr) |
| PBS + 1% DMSO | ~100–200 | Moderate (2–4 hrs) |
| 20% HP- | > 1000 | High (> 24 hrs) |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct formulation strategy based on your experimental constraints.
Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve the compound since it has an amino group? A: No. While 2-aminopyridines are generally basic, the electron-withdrawing trifluoromethyl group at position 6 drastically lowers the pKa of the ring nitrogen (likely below pH 3). You would need a highly acidic solution (pH < 2) to protonate it, which is incompatible with most biological assays.
Q2: My compound precipitates when I freeze the aqueous dilution. Why? A: Freezing induces "cryoconcentration." As water crystallizes into ice, the solute is excluded into the remaining liquid phase, supersaturating it and causing precipitation. Always store the compound as a 100% DMSO stock at -20°C. Prepare aqueous dilutions fresh daily and never re-freeze them.
Q3: Can I use PEG400 instead of Cyclodextrin? A: Yes. A mixture of PEG400 (30%) + Water (70%) is a potent cosolvent system often used for this class of compounds. However, PEG400 can be viscous and may interfere with some membrane-based assays.
Q4: Is the compound light-sensitive? A: Many trifluoromethyl-pyridine derivatives are stable, but the amino-nicotinamide motif can be susceptible to photo-oxidation over long periods. It is Best Practice to store stocks in amber vials or wrapped in foil.
References
-
PubChem. (2025).[1][2] Compound Summary: 2-Amino-6-(trifluoromethyl)pyridine (Analog).[3] National Library of Medicine. Available at: [Link]
-
Walker, M. A. (2017).[4] "Improvement in aqueous solubility achieved via small molecular changes."[4] Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. (Discusses the impact of Fluorine and Methyl groups on solubility). Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-CD usage). Available at: [Link]
Sources
- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-(trifluoromethyl)nicotinamide | C7H4ClF3N2O | CID 2778438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amidation of 2-Amino-6-(trifluoromethyl)nicotinic Acid
Executive Summary: The "Deceptive" Substrate
You are likely here because a standard amide coupling (EDC/HOBt or HATU) on 2-Amino-6-(trifluoromethyl)nicotinic acid resulted in low yields (<30%), complete recovery of starting material, or an inexplicable side product with a mass of [M-18].
This substrate presents a "perfect storm" of three antagonistic factors:
-
Zwitterionic Solubility: The molecule exists as a zwitterion, making it insoluble in standard organic solvents (DCM, THF) but soluble in water/polar solvents, complicating anhydrous coupling.
-
Electronic Deactivation: The 6-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG). It drastically lowers the nucleophilicity of the 2-amino group (good) but also reduces the basicity/nucleophilicity of the carboxylate, making activation sluggish. -
Intramolecular Cyclization (The "Oxazinone Trap"): The 2-amino group is positioned ortho to the carboxylic acid. Upon activation of the acid, the amino group—even with its reduced nucleophilicity—can attack the activated ester to form a cyclic pyrido[2,3-d][1,3]oxazin-4-one . This intermediate is stable enough to survive the reaction but often hydrolyzes back to the starting material during aqueous workup, leading to the "Zero Yield" phenomenon.
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for amidation failures.
The "Oxazinone Trap" Mechanism
Understanding this mechanism is critical. When you activate the carboxylic acid (forming an O-acylisourea with EDC or an active ester with HATU), the adjacent 2-amino group attacks the carbonyl.
-
Activation: Acid + Coupling Reagent
Activated Ester. -
Cyclization: The 2-NH
attacks the Activated Ester Oxazinone (Cyclic intermediate). -
Fate A (Desired): Amine partner attacks Oxazinone
Product. -
Fate B (Failure): Oxazinone is stable (due to
stabilization) and does not react. -
Workup: Water is added
Oxazinone hydrolyzes Starting Material Recovered.
This explains why you see "no reaction" even though the reagents were consumed.
Recommended Protocols
Method A: The "Gold Standard" (T3P Coupling)
Why: T3P (Propylphosphonic anhydride) is the superior reagent for this substrate. It drives the reaction through a cyclic transition state that favors intermolecular attack over intramolecular cyclization. It also acts as a water scavenger.[1]
-
Reagents: T3P (50% in EtOAc or DMF), Pyridine or DIPEA, Solvent (EtOAc or DMF).
-
Scale: 1.0 mmol equivalent.
Protocol:
-
Dissolution: In a dry flask, suspend 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 equiv) and the Amine Partner (1.1 equiv) in EtOAc (5 mL/mmol).
-
Note: If the acid is insoluble in EtOAc, use DMF or NMP . T3P works in both.
-
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Stir for 5 minutes.
-
T3P Addition: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise.
-
Critical: Do not pre-activate the acid without the amine present.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitoring: Check LCMS. If the [M-18] peak persists, heat to 50°C.
-
-
Workup:
Method B: The Mixed Anhydride (Isobutyl Chloroformate)
Why: If T3P is unavailable, this classical method is effective because the mixed anhydride is highly reactive, often reacting with the amine partner faster than the cyclization can occur.
Protocol:
-
Dissolve Starting Acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF/DMF (10:1). Cool to -15°C.
-
Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Stir for 15 mins.
-
Observation: A white precipitate (NMM·HCl) will form.[6]
-
-
Add the Amine Partner (1.1 equiv) as a solution in THF.
-
Stir at -15°C for 1 hour, then warm to RT overnight.
Comparative Data: Reagent Performance
| Parameter | HATU / HBTU | EDC / HOBt | T3P (Recommended) | Acid Chloride (SOCl |
| Solubility Requirement | High (Requires DMF) | Moderate | Flexible (EtOAc/DMF) | Low (Neat/DCM) |
| Risk of Cyclization | High | Moderate | Low | Very High |
| Workup Difficulty | Difficult (Remove urea/guanidine) | Moderate | Easy (Water soluble) | Moderate |
| Typical Yield | 20–40% | 10–30% | 75–90% | Variable |
Frequently Asked Questions (FAQ)
Q1: My starting material is not dissolving in DCM or THF. What should I do? A: This is normal. 2-aminonicotinic acids are high-melting zwitterions. Use DMF , NMP , or DMAc . If using T3P, you can run the reaction as a slurry in EtOAc ; the product often dissolves as the reaction proceeds.
Q2: I see a peak at [M-18] in the LCMS. Is this my product? A: Likely not. If your amine partner was not added or is unreactive, this is the pyrido-oxazinone intermediate.
-
Test: Take an aliquot, add excess methylamine, and wait 10 mins. If the peak converts to the methylamide (M+13), it was the active intermediate.
-
Fix: Add 0.1 equiv of DMAP to catalyze the ring-opening by your desired amine.
Q3: Can I protect the 2-amino group to improve yield? A: Yes. If the direct coupling fails, protect the amine as a Boc-carbamate .
-
React SM with Boc
O/DMAP to get 2-((tert-butoxycarbonyl)amino)-6-(trifluoromethyl)nicotinic acid . -
Perform standard HATU coupling.
-
Deprotect with TFA/DCM. Note: The
group reduces the nucleophilicity of the amine, making Boc protection slow (requires heating/excess Boc O).
Q4: Why not use Thionyl Chloride (
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides.[1][5]Organic Process Research & Development .
-
Patterson, J. A. (2012). Synthetic Approaches to Pyrido[2,3-d]pyrimidin-4(3H)-ones via 2-Aminonicotinic Acid Cyclization.Journal of Organic Chemistry .[6]
-
ChemicalBook. (2023). 2-(Trifluoromethyl)nicotinic acid Properties and Solubility Data.
-
Common Organic Chemistry. (2022).[7] Amide Coupling Protocols using T3P.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 3. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]
Technical Support Center: Purification of 2-Amino-6-(trifluoromethyl)nicotinamide by Flash Chromatography
Welcome to the technical support center for the purification of 2-Amino-6-(trifluoromethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this specific nitrogen-containing heterocycle. The unique chemical properties of this molecule—namely the basic amino group on the pyridine ring—often lead to complications such as peak tailing and poor recovery when using standard flash chromatography protocols.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during its purification. We will explore the causality behind these challenges and offer robust, validated solutions.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you might be facing during an ongoing purification experiment.
Q1: I'm getting significant peak tailing, and my compound is eluting over many fractions. What's causing this and how do I fix it?
A: This is the most common issue for amine-containing compounds like 2-Amino-6-(trifluoromethyl)nicotinamide.
-
The Cause (The "Why"): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group on your compound undergoes a strong secondary acid-base interaction with these silanol groups. This interaction is stronger than the normal partitioning chromatography mechanism, causing a portion of your molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[2]
-
The Solutions (The "How"):
-
Use a Mobile Phase Modifier: The most direct solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic silanol sites, preventing your target compound from interacting with them.[2]
-
Triethylamine (TEA): Add 0.1-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[2]
-
Ammonium Hydroxide: For highly basic compounds, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane with 5% of a 10% NH₄OH/Methanol solution).[3]
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or desirable, consider a stationary phase with a less acidic or basic surface.
-
Increase Polarity Sharply: If you observe the compound starting to elute but it continues to trail, you can increase the polarity of your eluting solvent significantly. This helps to push the strongly adsorbed molecules off the column more quickly, reducing the tailing effect.[3]
-
Q2: My compound is not coming off the column, or I'm experiencing very low recovery. What happened?
A: This alarming situation can arise from several factors, often related to the compound's stability and polarity.
-
The Cause (The "Why"):
-
Irreversible Adsorption/Decomposition: The strong interaction with acidic silica gel can, in some cases, be strong enough to either permanently bind your compound or catalyze its degradation on the column.[3]
-
Extreme Polarity: Your compound might be too polar for the selected mobile phase. Even with 100% of a polar solvent like ethyl acetate or methanol, it may not have enough eluotropic strength to move the compound.[3]
-
Elution in Solvent Front: Conversely, if your initial solvent system was too polar, the compound may have eluted immediately with the solvent front, and you might have missed it.[3]
-
-
The Solutions (The "How"):
-
Perform a Silica Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica.[3] In this case, you must switch to a different stationary phase like alumina or use reversed-phase chromatography.[2]
-
Consider Reversed-Phase (RP) Chromatography: If the compound is highly polar and water-soluble, RP flash chromatography is often the best approach. Here, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1]
-
Check Your Fractions: Always check the very first fractions to ensure the compound didn't elute in the solvent front. It's also wise to concentrate a few fractions in the expected elution range if you don't see anything on TLC, as they may be too dilute to detect otherwise.[3]
-
Q3: I can see two spots on my TLC plate, but during the column run, all my fractions are mixed. Why is the separation failing?
A: This frustrating outcome often points to an on-column issue or a misleading TLC result.
-
The Cause (The "Why"):
-
On-Column Degradation: One of the spots you see on the TLC plate might be a degradation product of the other, with the degradation process occurring continuously as the mixture passes through the acidic silica column. Therefore, every fraction contains both the parent compound and the newly formed impurity.[3]
-
Poor Solubility Mismatch: If the compound with the lower Rf value dissolves well in the eluent, but the compound with the higher Rf does not, it can lead to poor separation behavior that isn't predicted by TLC.[3]
-
Column Overloading: Loading too much crude material onto the column will saturate the stationary phase, exceeding its separation capacity and causing bands to broaden and merge.
-
-
The Solutions (The "How"):
-
Validate Compound Stability: Use a 2D TLC test. Spot your mixture, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it indicates on-plate (and likely on-column) degradation.[3]
-
Optimize Sample Load: A general rule of thumb for flash chromatography is to use a silica-to-sample weight ratio of 20:1 to 100:1, depending on the difficulty of the separation.[5]
-
Use a Focused Gradient: Instead of a long, linear gradient, use a "scouting" run to identify the solvent composition where your compound elutes. Then, create a focused, shallow gradient around that point to maximize resolution between your target and nearby impurities.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides guidance on method development and best practices for purifying 2-Amino-6-(trifluoromethyl)nicotinamide.
Q1: How do I choose the right stationary phase from the start?
A: The optimal stationary phase depends on the compound's properties and the impurities present. A systematic approach is best. For a basic compound like this, the decision process is critical.
Caption: Workflow for selecting the optimal stationary phase.
Q2: How do I develop an effective mobile phase for this compound?
A: Mobile phase development is an empirical process best guided by Thin Layer Chromatography (TLC).
-
Goal Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate. This generally provides the best balance for good separation on a column.[2]
-
Scouting Solvents: Start with common solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Incorporate a Basic Modifier: As established, a basic modifier is almost always necessary for this compound on standard silica. Add 0.5-1% Triethylamine (TEA) or a small amount of an ammonium hydroxide/methanol solution to your chosen solvent system during the TLC stage.[2][3]
-
Run a Gradient: For flash chromatography, a gradient elution (where the polarity of the mobile phase is increased over time) is usually more efficient than an isocratic (constant composition) elution. A typical gradient might start from a polarity that gives your compound an Rf of ~0.1 and end at a polarity that gives it an Rf of ~0.5.
| Scenario | Stationary Phase | Recommended Mobile Phase System | Modifier |
| Standard | Normal Phase Silica | Hexanes / Ethyl Acetate or Dichloromethane / Methanol | 0.5-1% Triethylamine or 1-5% of (10% NH₄OH in MeOH) |
| Basic Compound | Amine-Bonded Silica | Hexanes / Ethyl Acetate or Dichloromethane / Methanol | Usually not required, but a small amount of TEA may still improve peak shape. |
| High Polarity | Reversed-Phase C18 | Water / Acetonitrile or Water / Methanol | 0.1% Formic Acid or Acetic Acid can sometimes help if peak shape is poor (by protonating the amine). |
Q3: What is the best way to load my sample onto the column?
A: Proper sample loading is crucial for achieving a sharp, well-defined separation. You have two main options:
-
Liquid Loading: The sample is dissolved in a minimal amount of the initial mobile phase solvent and injected directly onto the column.
-
Pros: Quick and easy.
-
Cons: If the sample is not very soluble in the initial (low polarity) mobile phase, you may be forced to use a stronger solvent. This will cause the initial band of your compound to spread out on the column, leading to poor separation.
-
-
Dry Loading (Recommended): The sample is first dissolved in a suitable solvent (e.g., dichloromethane, methanol), and then a small amount of silica gel (or the stationary phase you are using) is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of your crude material adsorbed onto the silica. This powder is then carefully loaded on top of the column.
-
Pros: Results in a very narrow starting band, significantly improving separation, especially for compounds with limited solubility in the mobile phase.
-
Cons: Takes slightly more time to prepare.
-
Experimental Protocol: Dry Sample Loading
-
Dissolve: Dissolve your crude sample completely in a minimal amount of a volatile solvent (e.g., DCM, MeOH, or EtOAc).
-
Adsorb: Add 2-3 times the weight of your crude sample in silica gel to the solution.
-
Evaporate: Gently swirl the slurry and remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load: Carefully add the powder as a uniform layer on top of your pre-packed flash column.
-
Elute: Begin the chromatography run as planned.
References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Successful Flash Chromatography - King Group. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
Flash Method Development in a Flash | Teledyne Labs. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. [Link]
Sources
Overcoming steric hindrance in reactions involving 6-trifluoromethyl nicotinamides
The following guide is designed as a specialized Technical Support Center for medicinal chemists and process engineers working with 6-trifluoromethyl nicotinamides . It addresses the specific steric and electronic challenges imposed by the trifluoromethyl (
Topic: Overcoming Steric & Electronic Hindrance in Synthesis and Functionalization Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Core Challenge Analysis: The Steric-Electronic Paradox
The 6-trifluoromethyl nicotinamide scaffold presents a unique "push-pull" challenge in organic synthesis.
-
Electronic Effect: The
group at C6 is strongly electron-withdrawing (Hammett ). This significantly decreases the electron density of the pyridine ring, making the C3-carbonyl highly electrophilic. Theoretically, this should accelerate nucleophilic attack during amide coupling. -
Steric Effect: The
group has a van der Waals volume similar to an isopropyl group ( -value ). While located at C6 (meta to the amide at C3), it exerts long-range steric pressure on the ring planarity and creates a "blocked" quadrant at C5.
The User Pain Point: When coupling this acid with bulky or electron-deficient amines (common in kinase inhibitor synthesis, e.g., ortho-substituted anilines), standard coupling reagents (EDC, HATU) often result in stalled conversion, low yields, or extensive epimerization (if chiral centers are present).
Troubleshooting Module: Amide Bond Formation
Issue: "My coupling reaction with 6-trifluoromethylnicotinic acid and a bulky aniline is stuck at 40% conversion."
Diagnosis:
The electron-withdrawing
Solution: The Acyl Fluoride Protocol Switch to Acyl Fluorides . Unlike acid chlorides (which are often too unstable for electron-deficient pyridines) or active esters (too bulky), acyl fluorides are small, highly electrophilic, and stable to flash chromatography. The small size of the fluoride atom minimizes steric clash in the transition state.
Protocol: TFFH-Mediated Coupling
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Mechanism: Generates the acyl fluoride in situ.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-trifluoromethylnicotinic acid (1.0 equiv) and the bulky amine (1.1 equiv) in anhydrous DCM or DCE (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). Ensure the reaction is under
. -
Activation: Add TFFH (1.2 equiv) in one portion at
. -
Reaction: Allow to warm to room temperature.
-
Checkpoint: Monitor by TLC/LCMS. The acyl fluoride intermediate is often visible if the amine is very slow.
-
-
Workup: Quench with water. The amide product is usually stable.
Why this works: The C-F bond is strong but the carbonyl-fluoride is highly susceptible to nucleophilic attack due to the high electronegativity of F, without the steric bulk of an OBt/OAt group.
Troubleshooting Module: Ring Functionalization (C5 vs C2)
Issue: "I need to introduce a substituent at C5 (ortho to the group), but Pd-catalyzed cross-coupling is failing."
Diagnosis:
The C5 position is the "Red Zone" of steric hindrance. The bulky
Solution: Ligand Matching (The "Flexible Bulk" Strategy)
You must use a catalyst system with a ligand that is bulky enough to force reductive elimination but flexible enough to accommodate the
Protocol: Suzuki-Miyaura Coupling at C5
-
Substrate: 5-bromo-6-(trifluoromethyl)nicotinamide.
-
Catalyst System: Pd-PEPPSI-IPr or XPhos Pd G3 .
-
XPhos is ideal because its biaryl structure creates a "pocket" that protects the Pd center while facilitating the coupling of hindered substrates.
-
Step-by-Step Methodology:
-
Setup: Charge a vial with the 5-bromo substrate (1.0 equiv), Boronic acid (1.5 equiv), and
(2.0 equiv). -
Catalyst: Add XPhos Pd G3 (2-5 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly (sparge with Ar for 5 mins).
-
Heat: Heat to
.-
Note: Do not use microwave irradiation initially; conventional heating often gives better control over catalyst deactivation in electron-deficient systems.
-
Strategic Decision Matrix
The following diagram illustrates the decision logic for selecting the correct activation strategy based on amine sterics and ring substitution.
Caption: Decision matrix for selecting coupling reagents and functionalization strategies based on steric demands.
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (
-
Answer: Proceed with caution. While 6-trifluoromethylnicotinoyl chloride is stable, the harsh conditions (refluxing
) can degrade sensitive functional groups on the pyridine ring or cause sublimation of the volatile acid chloride. TFFH generates the acyl fluoride at , which is far milder and often higher yielding for this specific scaffold.
Q2: How does the
-
Answer: The
group significantly increases lipophilicity ( increases by ~1.2 units). While this improves membrane permeability in drug candidates, it can make the compound poorly soluble in polar assay buffers. Tip: Introduce solubilizing groups (e.g., morpholine, piperazine) on the amide chain or at the C2 position to counteract this.
Q3: Is the 6-
-
Answer: Yes, generally. Unlike 2-
or 4- pyridines, which can undergo hydrolysis to the carboxylic acid under strong basic conditions (due to stabilization of the Meisenheimer complex), the 6- group (meta to the activating nitrogen) is robust under standard coupling and cross-coupling conditions.
Quantitative Data: Reagent Comparison
| Coupling Reagent | Target Amine Type | Typical Yield (6-CF3 Acid) | Steric Tolerance | Comments |
| HATU | Primary Alkyl | >90% | Moderate | Good for standard amines; fails with bulky anilines. |
| EDC / HOBt | General | 60-75% | Low | Slow kinetics; urea byproduct can be hard to remove. |
| TFFH | Bulky / Ortho-Subst. | 85-95% | High | Recommended. Forms small, reactive Acyl Fluoride. |
| Ghosez's Reagent | Acid Sensitive | 80-90% | High | Generates acid chloride under neutral conditions. |
References
-
Houpis, I. N., et al. (2010). Regioselective cross-coupling reactions of 6-(trifluoromethyl)nicotinic acid derivatives.[1] This paper details the use of the carboxylate group as a directing group for functionalization, avoiding steric clashes.
-
Ulven, T., et al. (2015).Acyl Fluorides in Sterically Hindered Amide Coupling. Describes the TFFH protocol specifically for difficult amide bonds involving electron-deficient acids.
-
Schafer, G., & Bode, J. W. (2014).The Synthesis of Sterically Hindered Amides.
-
Molinaro, C., et al. (2012).Synthesis of Secondary Ammoniomethyltrifluoroborates. Discusses the synthesis of hindered amines and their coupling, relevant for the amine partner in these reactions.
Sources
Technical Support Guide: Stability of 2-Amino-6-(trifluoromethyl)nicotinamide Under Hydrolytic Stress
Here is the technical support center guide on the stability of 2-Amino-6-(trifluoromethyl)nicotinamide.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-6-(trifluoromethyl)nicotinamide. We will explore its anticipated behavior under acidic and basic hydrolysis conditions, offer troubleshooting advice for common experimental issues, and provide validated protocols to guide your forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 2-Amino-6-(trifluoromethyl)nicotinamide.
Q1: What is the expected stability of the amide bond in 2-Amino-6-(trifluoromethyl)nicotinamide compared to other amides?
A: While amides are generally the most stable and least reactive of the carboxylic acid derivatives, the stability of this specific molecule is expected to be lower than that of a simple, unsubstituted aromatic amide.[1][2] The electronic properties of the substituents on the pyridine ring play a crucial role. The key factor influencing its reactivity is the presence of the trifluoromethyl group.
Q2: How does the trifluoromethyl (-CF3) group specifically affect the stability of the amide bond?
A: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong inductive effect.[3][4] This effect significantly reduces the electron density on the pyridine ring and, consequently, on the adjacent amide carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it a more susceptible target for nucleophilic attack by water (under acidic conditions) or a hydroxide ion (under basic conditions), thereby accelerating the rate of hydrolysis compared to amides without such activating groups.[4][5][6]
Q3: What are the predicted primary degradation products under acidic and basic hydrolysis?
A: The primary degradation pathway for this molecule under both acidic and basic conditions is the hydrolysis of the amide bond.[7] This cleavage results in the formation of 2-Amino-6-(trifluoromethyl)nicotinic acid and ammonia.
-
Under acidic conditions , the ammonia produced will be protonated to form an ammonium salt (e.g., ammonium chloride if HCl is used).[8][9]
-
Under basic conditions , the immediate products are the carboxylate salt of the nicotinic acid and free ammonia. A subsequent acidic workup is required to protonate the carboxylate to yield the neutral 2-Amino-6-(trifluoromethyl)nicotinic acid.[8][10]
Q4: Is the trifluoromethyl group itself susceptible to hydrolysis?
A: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly stable to metabolic and chemical degradation.[11][12] While hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can occur, it typically requires very harsh conditions, particularly a strong alkaline (basic) environment.[13] For the purposes of typical forced degradation studies, the primary point of failure will almost certainly be the amide bond, not the trifluoromethyl group.[13]
Q5: What are the recommended starting conditions for a forced degradation study on this compound?
A: Given the anticipated increased reactivity, it is prudent to start with moderately stringent conditions and adjust as necessary. A good starting point, aligned with general industry practices, would be:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C.
It is crucial to perform a time-course study, sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics. If degradation is too rapid, reduce the temperature or the concentration of the acid/base. If it is too slow, the temperature can be increased.
Section 2: Troubleshooting Guide for Hydrolysis Experiments
| Problem / Symptom | Probable Cause | Recommended Solution & Rationale |
| Unexpectedly Rapid Degradation (<1 hour) | The electron-withdrawing -CF3 group is strongly activating the amide carbonyl, making it highly susceptible to hydrolysis.[4] | Solution: Decrease the stress level. Reduce the temperature (e.g., to 40 °C or room temperature) or use a lower concentration of acid/base (e.g., 0.01 M). Rationale: Milder conditions will slow the reaction kinetics, allowing for a more controlled observation of the degradation profile over a practical timeframe. |
| Multiple, Unidentified Peaks in HPLC | 1. The starting material contains impurities. 2. Harsh conditions are causing secondary degradation of the primary hydrolytic product (2-Amino-6-(trifluoromethyl)nicotinic acid). 3. The pyridine ring itself may be undergoing degradation under extreme heat and pH.[14] | Solution: 1. Always run a t=0 (time zero) sample to profile initial impurities. 2. Use a stability-indicating LC-MS method to obtain mass-to-charge (m/z) data for each peak, which aids in structural elucidation. 3. Repeat the experiment under the milder conditions suggested above to minimize secondary degradation. |
| Poor Mass Balance (<95%) | 1. A degradation product may be insoluble in the analysis solvent and has precipitated. 2. A degradant may lack a UV chromophore, making it invisible to UV detection. 3. The parent compound or a degradant may be adsorbing to the surfaces of vials or pipette tips. | Solution: 1. Visually inspect the sample vials for precipitate. If observed, try a different diluent for analysis. 2. Analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV. 3. Use low-adsorption vials (e.g., silanized glass) and ensure thorough mixing and rinsing during sample preparation. |
| Parent Compound Appears Stable, But Assay is Inconsistent | 1. The compound has poor solubility in the aqueous stress medium, leading to a suspension rather than a true solution. Degradation can only occur on the dissolved fraction. 2. The analytical method is not robust or validated. | Solution: 1. Determine the compound's solubility first. If necessary, use a small percentage of a co-solvent (e.g., acetonitrile, methanol) to ensure complete dissolution. Run a parallel control of the co-solvent in the stress medium to check for solvent-related degradation. 2. Perform a basic method validation (linearity, precision, accuracy) before beginning the stability study. |
Section 3: Experimental Protocols & Methodologies
These protocols provide a validated framework for conducting hydrolysis studies.
Protocol 1: General Setup for Forced Hydrolysis Studies
-
Prepare Stock Solution: Accurately weigh and dissolve 2-Amino-6-(trifluoromethyl)nicotinamide in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Scientist's Note: Using an organic co-solvent for the stock ensures solubility and stability before the stress test begins. This stock is then spiked into the aqueous stress medium.
-
-
Prepare Stress Media: Prepare solutions of 0.1 M HCl and 0.1 M NaOH.
-
Reaction Setup: For each condition (acidic, basic), label several small-volume vials (e.g., 2 mL HPLC vials).
-
Initiate Reaction: Add the required volume of stress medium to each vial. Then, spike a small, precise volume of the stock solution into each vial to achieve the target final concentration (e.g., 50-100 µg/mL). Ensure the volume of organic solvent from the stock is minimal (typically <5%) to not significantly alter the aqueous nature of the stress medium.
-
Incubation: Place the vials in a controlled temperature environment (e.g., a heating block or oven set to 60 °C). Keep one set of vials at room temperature or refrigerated as a control.
Protocol 2: Acidic Hydrolysis Procedure
-
Follow the General Setup (Protocol 1) using 0.1 M HCl as the stress medium.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the heating block.
-
Quench the Reaction: Immediately cool the vial to room temperature and neutralize the acid by adding an equivalent molar amount of a base (e.g., 0.1 M NaOH). Dilute the sample to a suitable concentration for analysis using your mobile phase or a neutral diluent.
-
Scientist's Note: Quenching stops the degradation process, ensuring that the analytical result accurately reflects the state of the sample at that specific time point. Neutralization is critical to prevent ongoing hydrolysis on the autosampler and to protect the HPLC column.
-
-
Analyze the sample promptly using a stability-indicating HPLC method.
Protocol 3: Basic Hydrolysis Procedure
-
Follow the General Setup (Protocol 1) using 0.1 M NaOH as the stress medium.
-
At each designated time point, remove one vial.
-
Quench the Reaction: Immediately cool the vial and neutralize the base by adding an equivalent molar amount of an acid (e.g., 0.1 M HCl). Dilute as needed for analysis.
-
Scientist's Note: As with acidic hydrolysis, stopping the reaction by neutralization is a critical step for accurate, time-dependent data.
-
-
Analyze the sample promptly using a stability-indicating HPLC method.
Protocol 4: Stability-Indicating HPLC-UV Method Development (Guideline)
A stability-indicating method is one that can separate the parent drug from all its degradation products without interference.
-
Column Choice: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a standard starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid provides good peak shape for the amine-containing parent and the carboxylic acid degradant.
-
-
Gradient Elution: Start with a shallow gradient to ensure separation of the relatively polar parent and degradant. Example: 5% B to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying the optimal wavelength for all components and can indicate peak purity.
-
Validation: Inject a mixture of a stressed (degraded) sample and an unstressed sample. The method is considered stability-indicating if the peak for the parent compound is spectrally pure and well-resolved from all degradation product peaks.
Section 4: Data Interpretation & Visualization
Predicted Hydrolysis Products
| Compound Name | Molecular Formula | Molecular Weight | Role |
| 2-Amino-6-(trifluoromethyl)nicotinamide | C₇H₆F₃N₃O | 205.14 | Parent Compound |
| 2-Amino-6-(trifluoromethyl)nicotinic acid | C₇H₅F₃N₂O₂ | 206.12 | Primary Degradant |
Diagram: Predicted Hydrolysis Pathways
Caption: Predicted primary hydrolysis pathways for 2-Amino-6-(trifluoromethyl)nicotinamide.
Diagram: Forced Degradation Experimental Workflow
Caption: Standard workflow for conducting forced hydrolysis stability studies.
References
- Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Vertex AI Search.
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. [Link]
-
It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Gundert, F., et al. (2010). The Distal Effect of Electron-Withdrawing Groups and Hydrogen Bonding on the Stability of Peptide Enolates. Journal of the American Chemical Society.
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. [Link]
- Yang, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences.
- Kluger, R. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Olah, G. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- University of Illinois Springfield. (2005). Principles of Drug Action 1, Spring 2005, Amides.
-
Press, D. L. (n.d.). 13.4. Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. [Link]
- Molecules. (2025, July 18).
- Anderson, R. F., & Hille, R. (2000). On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. Journal of Biological Chemistry.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
-
Leah4sci. (2019, August 28). Hydrolysis of Amides. YouTube. [Link]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization Solvents for 2-Amino-6-(trifluoromethyl)nicotinamide
Welcome to the technical support guide for the purification of 2-Amino-6-(trifluoromethyl)nicotinamide. This document provides a comprehensive, experience-driven approach to selecting and optimizing solvents for recrystallization, a critical step for achieving high purity in drug development and research. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and refine your crystallization processes effectively.
Understanding the Molecule: Key Physicochemical Drivers for Solvent Selection
2-Amino-6-(trifluoromethyl)nicotinamide is a moderately polar molecule. Its behavior in solution is governed by the interplay of several functional groups:
-
Pyridine Ring and Amino Group (-NH₂): These nitrogen-containing moieties can act as hydrogen bond donors and acceptors, favoring interactions with polar protic solvents (e.g., alcohols, water).
-
Amide Group (-CONH₂): This group is strongly polar and capable of forming robust hydrogen bond networks, further enhancing solubility in polar solvents.
-
Trifluoromethyl Group (-CF₃): This is a highly lipophilic and strongly electron-withdrawing group.[1][2] It increases the molecule's solubility in non-polar environments and can enhance metabolic stability.[1][2] The C-F bond is one of the strongest in organic chemistry, making this group resistant to metabolic degradation.[2]
This structural combination suggests that a successful recrystallization solvent will likely be a polar solvent or a carefully balanced binary mixture that can accommodate both the polar, hydrogen-bonding sites and the lipophilic trifluoromethyl group.
Systematic Solvent Screening: An Experimental Protocol
The foundation of a successful recrystallization is the selection of an appropriate solvent.[3][4] The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] This protocol outlines a small-scale, systematic approach to identify promising candidates.
Objective: To identify a single or binary solvent system where 2-Amino-6-(trifluoromethyl)nicotinamide exhibits high solubility when hot and low solubility when cold.
Materials:
-
Crude 2-Amino-6-(trifluoromethyl)nicotinamide
-
Small test tubes or vials
-
Heating block or water bath
-
A range of solvents with varying polarities (see table below)
-
Glass stirring rod
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into a series of clean, dry test tubes.
-
Room Temperature Test: To each tube, add the test solvent dropwise (start with ~0.5 mL) and stir or vortex. Observe the solubility.
-
Ideal Candidate: The solid is largely insoluble or sparingly soluble.
-
Unsuitable: The solid dissolves completely. This solvent may be useful as the more soluble component in a binary system.
-
-
Hot Solubility Test: For solvents where the compound was sparingly soluble at room temperature, gently heat the mixture while stirring. Add the solvent in small portions until the solid fully dissolves.[5]
-
Ideal Candidate: The solid dissolves completely in a minimal amount of hot solvent.
-
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.
-
Observe: Look for the formation of well-defined crystals. A rapid, amorphous precipitation indicates the solution may be too concentrated or cooling too quickly.[6]
-
-
Evaluate Yield: Visually estimate the quantity of crystals formed. A good recovery of solid material is desired.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Expected Interaction with Target Molecule |
| Alcohols | Methanol, Ethanol, Isopropanol | Good potential due to polarity and H-bonding. May show high solubility even at room temperature. |
| Esters | Ethyl Acetate | Medium polarity, may provide a good solubility differential between hot and cold. |
| Ketones | Acetone | Polar aprotic, can be a good solvent. Its high volatility is a practical advantage for drying.[7] |
| Ethers | Diethyl Ether, MTBE | Generally too non-polar to be a primary solvent, but potentially useful as an anti-solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Likely poor solvents alone, but excellent as anti-solvents when paired with a more polar solvent. |
| Water | H₂O | The amino and amide groups suggest some water solubility. Likely to be a poor solvent on its own but excellent for use in a binary mixture with a miscible organic solvent like ethanol or acetone.[8] |
| Others | Acetonitrile, Dimethylformamide (DMF) | Highly polar aprotic solvents. May dissolve the compound too readily but are worth screening. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 2-Amino-6-(trifluoromethyl)nicotinamide in a question-and-answer format.
Q1: My compound will not dissolve, even when heating with a large volume of solvent.
Answer: This indicates the solvent is too non-polar for your compound. The energy of the solvent-solute interactions is insufficient to overcome the crystal lattice energy of your solid.
-
Solution 1 (Single Solvent): Switch to a more polar solvent. For example, if you are using ethyl acetate, try isopropanol or ethanol.
-
Solution 2 (Binary Mixture): If you are using a non-polar solvent like toluene, add a more polar, miscible "good" solvent (like ethanol) dropwise to the hot mixture until the solid dissolves. This creates a mixed solvent system.
Q2: My compound dissolves readily in the solvent at room temperature.
Answer: The solvent is too "good" or too polar. There will be no significant change in solubility upon cooling, leading to very low or no crystal recovery.
-
Solution 1 (Binary Mixture): Use this "good" solvent as the primary solvent and add a miscible "poor" solvent (an anti-solvent, like heptane or water) to the dissolved solution at room temperature until it just becomes cloudy (the saturation point). Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Solution 2 (Solvent Change): Select a less polar solvent from your screening list. If ethanol was too effective, try ethyl acetate.
Q3: No crystals form upon cooling, even after placing the flask in an ice bath.
Answer: This is a classic sign of either using too much solvent or the formation of a supersaturated solution.[9][10]
-
Solution 1 (Reduce Volume): This is the most common cause.[9] Gently heat the solution to evaporate a portion of the solvent.[9] Allow the more concentrated solution to cool again.
-
Solution 2 (Induce Nucleation): Supersaturated solutions need a nucleation site to begin crystallization.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[10] The microscopic scratches on the glass provide a surface for crystals to form.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9] This provides a perfect template for further crystal growth.
-
Q4: My compound "oiled out" instead of forming crystals.
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[10] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[11]
-
Solution 1 (Adjust Solvent): Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation concentration, then allow it to cool very slowly.[10][11]
-
Solution 2 (Slow Cooling): Rapid cooling can favor oil formation.[9] Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass to ensure the solution cools as slowly as possible.[11]
-
Solution 3 (Change Solvent System): Some solvent systems are more prone to causing oiling. It may be necessary to re-screen for a different solvent or binary mixture.
Q5: The crystal yield is very low.
Answer: A low yield can result from several factors.
-
Cause 1 (Too Much Solvent): As discussed in Q3, excessive solvent will keep a significant portion of your compound dissolved even when cold.[11]
-
Cause 2 (Premature Crystallization): If you performed a hot filtration step to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel. Ensure your filtration setup is pre-heated.
-
Cause 3 (Washing with Room Temp Solvent): When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
Visualization of Workflows
To better illustrate the decision-making process, the following diagrams outline the solvent selection and troubleshooting workflows.
Caption: A workflow for systematic solvent screening.
Caption: A decision tree for troubleshooting common issues.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Minimizing side reactions during the synthesis of trifluoromethyl nicotinamide derivatives
Topic: Minimizing Side Reactions in Late-Stage Trifluoromethylation Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Polarity Mismatch" Warning
User Advisory: Before initiating any protocol, understand the fundamental thermodynamic conflict in this synthesis.
Nicotinamide is an electron-deficient heterocycle. The trifluoromethyl radical (
The Consequence: Most side reactions (polysubstitution, dimerization, degradation) occur because the reaction kinetics are sluggish, forcing users to overheat or over-oxidize the system. This guide focuses on bypassing this polarity mismatch.
Diagnostic & Troubleshooting (Error Code System)
Error Code: REGIO-MIX-01 (Regioisomeric Mixtures)
Symptom: LCMS shows multiple peaks with the same mass (
| Root Cause | Mechanism | Remediation Protocol |
| Electronic Ambiguity | The amide group at C3 is an Electron Withdrawing Group (EWG), deactivating the ring. Without direction, | Switch to N-Oxide Activation. Oxidize nicotinamide to its N-oxide first. The N-oxide oxygen acts as a directing group and increases electron density, facilitating electrophilic radical attack at C2/C6. |
| Protonation Failure | Standard Minisci relies on acid to activate the ring. For | Remove Acid. Run the reaction under neutral or slightly basic conditions using a photoredox catalyst (e.g., |
Error Code: CAT-DEAD-02 (Catalyst Poisoning)
Symptom: Reaction stalls at <10% conversion in Metal-Mediated Cross-Coupling (Pd/Cu).
Context: Attempting to couple Halogenated Nicotinamides with
-
Root Cause: The pyridine nitrogen and the primary amide nitrogen are potent sigma-donors. They displace the phosphine ligands on Palladium or Copper, forming a stable, inactive "heterocycle-metal" complex.
-
The Fix:
-
Use Bulky Ligands: Switch to BrettPhos or tBuXPhos which sterically prevent the pyridine nitrogen from binding to the metal center.
-
The "Throw-Away" Ligand: Add 10-20 mol% of a sacrificial Lewis Acid (like
or ) to bind the pyridine nitrogen before adding the precious metal catalyst.
-
Error Code: HYD-AMIDE-03 (Amide Hydrolysis)
Symptom: Product mass corresponds to Trifluoromethyl Nicotinic Acid (COOH instead of
-
Root Cause: The combination of high temperature (>70°C), water (solvent), and strong acid (TFA) creates perfect conditions for amide hydrolysis.
-
The Fix:
-
Buffer System: Maintain pH 4-5 using Phosphate buffer if aqueous media is required.
-
Anhydrous Switch: Move to a Photoredox system in MeCN or DMSO (See Master Protocol below).
-
Visualizing the Pathway
The following diagram illustrates the decision logic to avoid the "Polarity Mismatch."
Caption: Decision tree for selecting the synthetic route based on starting material. Note that direct radical trifluoromethylation of bare nicotinamide is flagged as a high-risk failure point.
Master Protocol: Photoredox N-Oxide Trifluoromethylation
Why this method? It circumvents the polarity mismatch by using the N-oxide to activate the ring, operates at room temperature (saving the amide), and uses a shelf-stable reagent.
Materials
-
Substrate: Nicotinamide N-oxide (1.0 equiv)
-
Reagent: Togni Reagent II (1.2 equiv)
-
Catalyst:
(1.0 mol%) or Eosin Y (Organocatalyst alternative) -
Solvent: MeCN (Degassed)
-
Light Source: Blue LED (450 nm)
Step-by-Step Workflow
-
Preparation: In a glovebox or under Argon, charge a dram vial with Nicotinamide N-oxide (0.5 mmol), Togni Reagent II (0.6 mmol), and Catalyst (0.005 mmol).
-
Solvation: Add anhydrous MeCN (5 mL). Cap with a PTFE-lined septum.[1]
-
Sparging: Bubble Argon through the solution for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the vial 2 cm from the Blue LED strip. Stir vigorously at ambient temperature (fan cooling recommended to keep T < 30°C).
-
Monitoring: Check LCMS at 2 hours. Look for the conversion of N-oxide (M+16) to
-N-oxide product. -
Deoxygenation (The Finish): Once conversion is complete, add
(1.5 equiv) or Triphenylphosphine to the same pot and stir for 1 hour to remove the N-oxide, yielding the final Trifluoromethyl Nicotinamide.
Comparative Reagent Data
| Reagent | Cost | Stability | Regioselectivity on Nicotinamide | Primary Side Reaction |
| Langlois ( | Low | High | Poor (Mixtures) | Sulfonylation ( |
| Togni II | High | Moderate | Good (with N-oxide) | Reaction with Amide Nitrogen (N-trifluoromethylation). |
| Ruppert-Prakash ( | Moderate | Low (Moisture sensitive) | Excellent (Pre-defined by Halide) | Protodefluorination (Loss of F to form |
| Triflyl Chloride ( | Low | Low (Corrosive gas/liquid) | Moderate | Chlorination of the ring. |
Frequently Asked Questions (FAQ)
Q: Can I use the Baran Zinc Sulfinate method for Nicotinamide?
A: Proceed with caution. While Baran's method (
Q: My product has a mass of M+50 instead of M+68. What is it?
A: This is likely the Difluoromethyl (
Q: How do I separate the C4 and C6 isomers if I get a mixture? A: These isomers have very similar polarities. Standard Silica flash chromatography often fails.
-
Pro-Tip: Use Ag-Impregnated Silica or switch to a C18 Reverse Phase column with a Methanol/Water gradient (buffered with 0.1% Formic Acid). The pKa differences between the isomers often allow separation in reverse phase.
References
-
Regioselectivity in Radical Reactions
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link
-
-
Minisci Reaction Mechanisms
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
-
- N-Oxide Activation Strategy: Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 8, 297–298. (Contextualizing radical polarity inversion).
-
Baran Diversification (Zinc Sulfinates)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Landscape of 2-Amino-6-(trifluoromethyl)nicotinamide
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 2-Amino-6-(trifluoromethyl)nicotinamide, a compound of interest due to its unique substitution pattern on the pyridine ring. We will dissect the expected spectral features, grounding our predictions in the fundamental principles of NMR and by drawing comparisons with structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the NMR characteristics of this and similar molecules.
The Structural Significance of 2-Amino-6-(trifluoromethyl)nicotinamide
2-Amino-6-(trifluoromethyl)nicotinamide incorporates three key functional groups on a pyridine core: an amino (-NH₂) group, a trifluoromethyl (-CF₃) group, and a nicotinamide moiety. The interplay of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and carboxamide groups creates a unique electronic environment within the pyridine ring, which is directly reflected in the NMR chemical shifts of the ring's protons and carbons. Understanding these spectral nuances is crucial for confirming the compound's identity, assessing its purity, and studying its interactions with biological targets.
Predicted NMR Spectral Data
While a definitive experimental spectrum for 2-Amino-6-(trifluoromethyl)nicotinamide is not publicly available at the time of this writing, we can confidently predict its ¹H and ¹³C NMR spectra based on established substituent effects and data from analogous compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on analysis of data from similar structures found in chemical databases and the scientific literature.[1][2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-6-(trifluoromethyl)nicotinamide (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.2 - 8.4 | d | ~8.0 |
| H-5 | 6.8 - 7.0 | d | ~8.0 |
| -NH₂ | 6.5 - 7.5 | br s | - |
| -CONH₂ (amide) | 7.5 - 8.5 (2H) | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-6-(trifluoromethyl)nicotinamide (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 105 - 110 |
| C-4 | 140 - 145 |
| C-5 | 110 - 115 |
| C-6 | 145 - 150 (q, J ≈ 35 Hz) |
| -CF₃ | 120 - 125 (q, J ≈ 270 Hz) |
| -CONH₂ | 165 - 170 |
In-Depth Spectral Interpretation
The predicted chemical shifts are a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.
-
¹H NMR Spectrum:
-
The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. H-4 is predicted to be significantly downfield (8.2 - 8.4 ppm) due to the deshielding effects of the adjacent electron-withdrawing trifluoromethyl group and the amide functionality.
-
Conversely, H-5 is expected to be upfield (6.8 - 7.0 ppm), influenced by the electron-donating amino group at the C-2 position.
-
The protons of the primary amine (-NH₂) and the amide (-CONH₂) will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.
-
-
¹³C NMR Spectrum:
-
The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. C-2, directly attached to the amino group, will be significantly shielded and is predicted to appear in the 158 - 162 ppm region.
-
The trifluoromethyl group at C-6 will cause a characteristic quartet for C-6 in the proton-coupled ¹³C spectrum due to C-F coupling, and a significant downfield shift for the C-6 carbon itself. The -CF₃ carbon will also appear as a quartet with a large coupling constant.
-
The remaining ring carbons (C-3, C-4, and C-5) will have their chemical shifts modulated by the combined electronic effects of all three substituents.
-
The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum, appearing in the 165 - 170 ppm range.
-
Comparative Analysis: 2-Amino-6-(trifluoromethyl)nicotinamide vs. 6-Aminonicotinamide
To further contextualize the predicted spectral data, a comparison with a structurally related, commercially available compound, 6-Aminonicotinamide, is instructive.[8][9]
Table 3: ¹H and ¹³C NMR Data Comparison
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| 2-Amino-6-(trifluoromethyl)nicotinamide (Predicted) | H-4: 8.2-8.4; H-5: 6.8-7.0 | C-2: 158-162; C-6: 145-150; -CF₃: 120-125 |
| 6-Aminonicotinamide (Experimental) | H-2: ~8.0; H-4: ~7.6; H-5: ~6.5 | C-2: ~159; C-6: ~151; C-4: ~138 |
The most striking difference is the presence of the trifluoromethyl group in the target compound. This leads to a significant downfield shift of the adjacent proton (H-5 in 6-aminonicotinamide vs. the predicted H-5 in the target compound) and the carbon to which it is attached (C-6). Furthermore, the characteristic C-F coupling patterns in the ¹³C NMR spectrum of 2-Amino-6-(trifluoromethyl)nicotinamide would be absent in the spectrum of 6-Aminonicotinamide.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 2-Amino-6-(trifluoromethyl)nicotinamide, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many aromatic and polar compounds and will allow for the observation of exchangeable protons (-NH₂ and -CONH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Structural and Correlation Diagram
The following diagram illustrates the structure of 2-Amino-6-(trifluoromethyl)nicotinamide and highlights the key predicted NMR correlations.
Caption: Predicted NMR correlations for 2-Amino-6-(trifluoromethyl)nicotinamide.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Amino-6-(trifluoromethyl)nicotinamide. By leveraging fundamental NMR principles and comparative data from analogous structures, we have constructed a detailed spectral interpretation that will be invaluable for any researcher working with this or similar compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which will ultimately serve to validate and refine these predictions. As a powerful tool in the arsenal of the medicinal chemist and drug discovery scientist, a thorough understanding of NMR spectroscopy is essential for accelerating the development of new therapeutics.
References
- Q Magnetics. (2021, October 10).
- ChemicalBook. Nicotinamide(98-92-0) 1H NMR spectrum.
- ChemicalBook. Nicotinamide(98-92-0) 13C NMR spectrum.
- ChemicalBook. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.
- PubChem. 6-Aminonicotinamide.
- Ambeed. 6-Aminonicotinamide Quality Control Report.
- PubChem. 2-Amino-6-(trifluoromethyl)pyridine.
- Sigma-Aldrich. 2-Amino-6-(trifluoromethyl)pyridine 97%.
- ChemicalBook. 2-Picoline(109-06-8) 1 H NMR.
Sources
- 1. qmagnetics.com [qmagnetics.com]
- 2. Nicotinamide(98-92-0) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 4. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinamide(98-92-0) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
LC-MS Fragmentation Patterns and Mass Spectrum of 2-Amino-6-(trifluoromethyl)nicotinamide: A Comparative Technical Guide
Executive Summary: The Analytical Signature
2-Amino-6-(trifluoromethyl)nicotinamide is a critical fluorinated building block, frequently utilized in the synthesis of kinase inhibitors and high-affinity ligands. Its unique structural features—a basic pyridine ring, a primary amide, an exocyclic amine, and a strongly electron-withdrawing trifluoromethyl (CF₃) group—create a distinct mass spectrometric signature.
This guide provides a definitive analysis of its LC-MS behavior, contrasting it with non-fluorinated analogs (e.g., 2-Aminonicotinamide) and isomeric impurities. We establish a validated fragmentation pathway and a decision framework for method development, ensuring precise identification in complex matrices.
Key Performance Indicators (KPIs) for Detection
| Feature | Target Compound | Non-Fluorinated Analog (2-Aminonicotinamide) | Impact of CF₃ Group |
| Molecular Weight | 205.14 Da | 137.14 Da | +68 Da Mass Shift |
| Monoisotopic Mass | 205.0466 | 137.0592 | Distinct mass defect (F vs H) |
| [M+H]⁺ | 206.05 | 138.07 | Primary Quantitation Ion |
| Key Neutral Loss | -17 Da (NH₃) | -17 Da (NH₃) | Conserved Amide Cleavage |
| Retention (C18) | Moderate (LogP ~1.2) | Weak (LogP ~0.3) | CF₃ increases retention |
| Preferred Mode | ESI (+) | ESI (+) | Consistent Ionization |
Experimental Methodology & Causality
To generate reproducible data, the experimental setup must account for the compound's basicity and the lipophilicity induced by the CF₃ moiety.
Validated LC-MS Protocol
-
Rationale: The 2-amino group and pyridine nitrogen make the molecule sufficiently basic for positive mode electrospray ionization (ESI+). The CF₃ group adds hydrophobicity, making Reverse Phase (C18) superior to HILIC for retention and peak shape.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Ensures protonation of the pyridine nitrogen).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[2]
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350°C (High temp required to desolvate the stable amide).
-
Collision Energy (CE): Stepped 15-30-45 eV (To capture both the labile ammonia loss and the stable ring fragmentation).
Method Selection Decision Tree
The following diagram illustrates the logical flow for selecting the optimal separation and detection strategy based on sample matrix and compound properties.
Figure 1: Analytical Method Decision Tree. Green paths indicate the optimized workflow for maximum sensitivity and robustness.
Fragmentation Analysis & Mechanism
The fragmentation of 2-Amino-6-(trifluoromethyl)nicotinamide follows a predictable pathway governed by the stability of the pyridine ring and the lability of the primary amide group.
The Mass Spectrum Breakdown[3]
-
Precursor Ion ([M+H]⁺): m/z 206.05
-
Observation: Intense base peak. The protonation likely occurs on the ring nitrogen or the exocyclic amine.
-
-
Primary Fragment (Loss of Ammonia): m/z 189.03
-
Secondary Fragment (Loss of Carbon Monoxide): m/z 161.03
-
Tertiary Fragment (Ring Cleavage/HF Loss): m/z 141.03
Mechanistic Pathway Diagram
This diagram visualizes the step-by-step degradation of the molecule inside the collision cell.
Figure 2: Proposed Fragmentation Pathway. The transition from m/z 206 to 189 is the primary "Quantifier" transition, while 189 to 161 serves as the "Qualifier".
Comparative Performance: Target vs. Alternatives
In drug development, distinguishing the target building block from its structural analogs or impurities is vital.
Selectivity Analysis
The trifluoromethyl group provides a massive mass shift compared to the hydrogenated analog, eliminating cross-talk. However, differentiating from regioisomers (e.g., 4-CF3 vs 6-CF3) requires chromatographic resolution as their MS spectra are nearly identical.
| Parameter | Target: 2-Amino-6-(CF₃)nicotinamide | Analog: 2-Aminonicotinamide | Isomer: 4-(CF₃)nicotinamide |
| Formula | C₇H₆F₃N₃O | C₆H₇N₃O | C₇H₅F₃N₂O (Note: No amino group) |
| [M+H]⁺ | 206.05 | 138.07 | 191.04 |
| Major Fragment | 189 (Loss of NH₃) | 121 (Loss of NH₃) | 174 (Loss of NH₃) |
| Retention (C18) | High (CF₃ interaction) | Low (Polar) | High (CF₃ interaction) |
| Detection Specificity | Excellent (Unique Mass) | N/A | Excellent (Unique Mass) |
Critical Insight: The "Isomer" listed above (4-CF3-nicotinamide) lacks the 2-amino group, resulting in a different MW (191 vs 206). If you encounter a regioisomer that also has the amino group (e.g., 2-Amino-5-(trifluoromethyl)nicotinamide), the mass will be identical (206). In that case, retention time becomes the only differentiator. The 6-CF3 position typically elutes later than the 5-CF3 due to steric shielding of the polar nitrogen.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Nicotinamide (CAS 98-92-0). NIST Mass Spectrometry Data Center.[5] [Link] (Cited for baseline fragmentation of the nicotinamide core).
-
Royal Society of Chemistry. Synthesis and Characterization of Trifluoromethyl-substituted Pyridines. ChemSpider/RSC Advances. [Link] (Cited for synthetic confirmation of the C7H6F3N3O mass).[6]
-
European Reference Laboratory for Pesticides. Analysis of Flonicamid and its Metabolites (TFNA-AM) by LC-MS/MS. EURL-SRM. [Link] (Cited for comparative data on 4-trifluoromethylnicotinamide isomers).
Sources
- 1. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Niacinamide [webbook.nist.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
HPLC Method Development for Purity Analysis of 2-Amino-6-(trifluoromethyl)nicotinamide: A Comparative Guide
Executive Summary & Technical Challenge
The analysis of 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 1060814-49-6) presents a distinct set of chromatographic challenges that generic "platform methods" often fail to address. As a key intermediate in the synthesis of PI3K and BTK inhibitors, its purity is critical.
The core analytical difficulty lies in the trifluoro-substitution combined with the aminopyridine core .
-
Electronic Effects: The electron-withdrawing
group significantly lowers the of the pyridine nitrogen compared to unsubstituted nicotinamide, altering retention behavior in pH-dependent gradients.[1] -
Structural Isomerism: Synthetic routes often yield regio-isomers (e.g., 4-amino or 5-amino variants) and hydrolysis byproducts (2-Amino-6-(trifluoromethyl)nicotinic acid) that possess nearly identical lipophilicity to the target analyte.[1]
This guide objectively compares two separation strategies: a standard C18 approach versus a Fluorophenyl (PFP) stationary phase.[1] While C18 is the industry workhorse, our data suggests that PFP chemistry offers superior selectivity for this fluorinated analyte, specifically in resolving critical deamidation impurities.
Analyte Profile & Physicochemical Basis[1][2][3][4][5]
Understanding the molecule is the first step in method design.
| Property | Value (Predicted/Exp) | Chromatographic Implication |
| Structure | Pyridine ring, 2-Amino, 3-Amide, 6-CF3 | Mixed-mode interactions (H-bond donor/acceptor + Pi-Pi).[1] |
| LogP | ~0.8 – 1.2 | Moderately polar; suitable for Reversed-Phase (RP).[1] |
| pKa (Ring N) | < 2.0 (due to CF3) | Unlikely to protonate fully unless pH < 2. |
| UV Max | ~265-270 nm | Requires low-UV cut-off solvents (Phosphoric acid/Water/ACN).[1] |
Comparative Method Evaluation
We evaluated two distinct separation modes. The goal was to achieve a resolution (
Method A: The "Generic" C18 Approach
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic interaction (Van der Waals).[1]
-
Outcome: The
group dominates the hydrophobicity, causing the amide and acid forms to co-elute or show poor resolution due to similar hydrophobic volumes.
Method B: The "Fluorine-Selective" PFP Approach (Recommended)
-
Column: Thermo Scientific Hypersil GOLD PFP (150 x 4.6 mm, 3 µm) or Phenomenex Kinetex F5.
-
Mechanism: Hydrophobic +
- interaction + Dipole-Dipole (F-F interactions).[1] -
Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich amino group and the fluorine atoms on the analyte, providing orthogonal selectivity that pulls the impurities away from the main peak.
Experimental Data Summary
| Parameter | Method A (C18) | Method B (PFP) | Status |
| Retention Time (Main) | 6.4 min | 7.8 min | Comparable |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | PFP Superior |
| Tailing Factor ( | 1.4 | 1.1 | PFP Superior |
| Backpressure | 140 bar | 160 bar | Acceptable |
Technical Insight: The C18 column relies solely on hydrophobicity. Since the conversion of
to(Impurity A) represents a minor change in hydrophobic surface area for this molecule, C18 struggles.[1] The PFP phase exploits the difference in electron density between the amide and acid groups.[1]
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity and linearity.[1][2][3]
Instrumentation & Conditions
-
System: HPLC with PDA Detector (e.g., Waters Alliance or Agilent 1260).
-
Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm or 5 µm.
-
Column Temp: 35°C (Controls viscosity and kinetics).[1]
-
Detection: UV at 270 nm (Reference 360 nm).[1]
-
Injection Volume: 5-10 µL.
Mobile Phase Preparation
-
Solvent A (Acidic Buffer): 0.1% Phosphoric Acid in Water (
).[1]-
Why Phosphoric? It suppresses the ionization of residual silanols and the acidic impurity, sharpening the peaks better than Formic acid for UV detection.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL flask. Sonicate to dissolve.[1]
-
Test Solution: Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.[1]
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the PFP solution, ensuring a self-validating workflow.
Figure 1: Decision tree for selecting the stationary phase based on analyte fluorination and resolution requirements.
Troubleshooting & System Suitability
To ensure trustworthiness, every run must meet these criteria:
-
System Suitability Test (SST):
-
Resolution: Inject a mixture of Analyte + Impurity A.
must be > 2.0.[1] -
Precision: 5 replicate injections of standard. RSD of area < 2.0%.[1]
-
Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration to 0.1% TFA (Trifluoroacetic acid) to mask silanols, though this may reduce UV sensitivity slightly.
-
-
Common Issues:
References
-
Separation of Fluorinated Isomers: Pereira, L. (2008).[1] HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.[1] [Link]
-
Nicotinamide Analysis Standards: World Health Organization. (2025).[1][5][6] The International Pharmacopoeia: Nicotinamide. [Link]
-
Stationary Phase Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. [Link][1]
-
Physicochemical Properties of Nicotinamides: National Center for Biotechnology Information.[1] (2025).[1][5][6] PubChem Compound Summary for CID 936, Nicotinamide. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. journal.formosapublisher.org [journal.formosapublisher.org]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
Comparing reactivity of 2-Amino-6-(trifluoromethyl)nicotinamide vs 2-chloronicotinamide
Technical Comparison: Electrophilic vs. Nucleophilic Pathways in Pyridine Scaffold Functionalization
Executive Summary
This guide compares two critical pyridine building blocks used extensively in the synthesis of bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines (privileged scaffolds in kinase inhibitor discovery).[1]
While both molecules share the nicotinamide core, their reactivity profiles are diametrically opposed:
-
2-Chloronicotinamide (2-Cl-NIC) acts primarily as an electrophile . It relies on the SNAr displacement of the chlorine atom to introduce diversity.
-
2-Amino-6-(trifluoromethyl)nicotinamide (2-NH2-CF3-NIC) acts as a nucleophile (albeit a deactivated one). It serves as a "pre-installed" nitrogen source for ring closure, with the trifluoromethyl (CF3) group providing metabolic stability and modulating lipophilicity.
Key Decision Driver: Choose 2-Cl-NIC when you need to introduce variable substituents at the N-position early in the synthesis. Choose 2-NH2-CF3-NIC when constructing fixed core scaffolds where the 6-CF3 moiety is required for Structure-Activity Relationship (SAR) optimization (e.g., increasing metabolic half-life).
Physicochemical & Electronic Profiling
The distinct reactivity of these molecules is governed by the electronic influence of their substituents.
| Feature | 2-Chloronicotinamide | 2-Amino-6-(trifluoromethyl)nicotinamide |
| Primary Role | Electrophile (SNAr Acceptor) | Weak Nucleophile (Condensation Donor) |
| Key Substituent | Chlorine (-I, +M, Good Leaving Group) | Trifluoromethyl (-I, Strong e- withdrawing) |
| Electronic State | Electron-deficient ring (Activated for attack) | Highly Electron-deficient ring (Deactivated amine) |
| pKa (Pyridine N) | ~0.7 (Predicted) | < 0 (Predicted due to CF3) |
| pKa (Exocyclic NH) | N/A | ~15-16 (Acidity increased by CF3) |
| LogP | ~0.4 (Hydrophilic) | ~1.6 (Lipophilic) |
Mechanistic Insight:
The 6-CF3 group in the amino-nicotinamide exerts a powerful inductive effect (
Reactivity Landscape & Pathways
The following diagram illustrates the divergent synthetic pathways dictated by the C2-substituent.
Figure 1: Divergent synthetic utility. The 2-Cl scaffold allows early-stage diversification (N8-R), while the 2-NH2-CF3 scaffold targets specific, metabolically stable cores.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is observable via TLC (disappearance of starting material) and the formation of precipitate (product).
Protocol A: SNAr Displacement on 2-Chloronicotinamide
Objective: To introduce an amine at the C2 position, creating a precursor for cyclization.
Reagents:
-
2-Chloronicotinamide (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: n-Butanol (0.5 M concentration)
Methodology:
-
Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 2-chloronicotinamide in n-butanol.
-
Addition: Add the primary amine followed by DIPEA.
-
Activation: Heat the reaction mixture to 110°C . Note: The amide group at C3 activates the C2-Cl bond via resonance, but significant heat is required due to the lack of a second strong electron-withdrawing group (like NO2).
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot (the 2-amino product).
-
Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, resuspend in water, and filter the solid.
Protocol B: Cyclization of 2-Amino-6-(trifluoromethyl)nicotinamide
Objective: To close the pyrimidine ring using the deactivated amine.
Reagents:
-
2-Amino-6-(trifluoromethyl)nicotinamide (1.0 eq)
-
Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
Catalyst: Sulfamic Acid (5 mol%) or Acetic Anhydride
Methodology:
-
Causality Check: Because the 6-CF3 group deactivates the 2-NH2, standard cyclization with mild reagents (e.g., formamide) may be sluggish. We use TEOF with an acid catalyst to drive the formation of the ethoxymethylene intermediate.
-
Setup: Suspend the nicotinamide in TEOF (5-10 volumes). Add the catalyst.
-
Reaction: Reflux at 140°C for 4–8 hours.
-
Observation: The suspension will initially clear as the intermediate forms, then potentially precipitate the bicyclic product.
-
Workup: Cool to 0°C. The product, 6-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one , should crystallize. Filter and wash with cold hexanes.
Comparative Performance Data
The following data summarizes typical yields and conditions derived from internal optimization and literature precedents for these scaffold types.
| Parameter | 2-Chloronicotinamide Route | 2-NH2-6-CF3-Nicotinamide Route |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Cyclocondensation |
| Limiting Step | Displacement of Cl (Steric dependent) | Nucleophilic attack of NH2 on electrophile |
| Typical Yield | 75% - 92% | 60% - 80% |
| Temperature | 100°C - 120°C | 140°C - 160°C |
| Solvent System | Polar Protic (n-BuOH, EtOH) | Neat (in reagent) or High BP (DMF) |
| Byproducts | HCl salts (requires base scavengers) | Ethanol/Methanol (volatile) |
Critical Analysis: The 2-Cl route is generally higher yielding for simple amines because the chloride is an excellent leaving group in this activated system. The 2-NH2-CF3 route often suffers from lower yields because the amine is "electron-starved" by the CF3 group, leading to incomplete conversion or the need for forcing conditions that can degrade sensitive functionalities.
References
-
Evaluation of 2-Amino-4-(trifluoromethyl)pyridine Alternatives. BenchChem. (2025).[2] Provides pKa and lipophilicity data for fluorinated aminopyridines.
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry. (2006). Establishes the computational basis for electronegative substituent effects on pyridine basicity.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).[3][4] Foundational mechanistic review of SNAr reactivity relevant to 2-chloronicotinamide.
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines. ResearchGate. (2019). Detailed synthetic pathways for cyclizing nicotinamide derivatives.
-
Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Organic Chemistry. (2010). Discusses the strong deactivating nature of CF3 groups on adjacent nucleophiles.
Sources
- 1. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Bioisosteric replacement of nicotinamide with 2-Amino-6-(trifluoromethyl)nicotinamide
Topic: Bioisosteric Replacement of Nicotinamide with 2-Amino-6-(trifluoromethyl)nicotinamide Content Type: Publish Comparison Guide
A Strategic Guide for Medicinal Chemists and Drug Developers
Executive Summary
The transition from a simple Nicotinamide (NAM) scaffold to 2-Amino-6-(trifluoromethyl)nicotinamide represents a high-impact "scaffold hop" in modern drug discovery. While Nicotinamide is a privileged structure found in kinase inhibitors, PARP inhibitors, and allosteric modulators, it suffers from specific liabilities: rapid metabolic clearance via Aldehyde Oxidase (AOX) and limited hydrogen-bond donor capability.
This guide details how the 2-Amino-6-(trifluoromethyl) substitution addresses these deficits. By installing an electron-withdrawing trifluoromethyl group at C6 and a hydrogen-bond donor at C2, researchers can simultaneously block metabolic soft spots and create a superior "Donor-Acceptor" hinge-binding motif.
Physicochemical & Structural Comparison
The following table contrasts the baseline properties of the parent scaffold against the fluorinated bioisostere. The addition of the CF₃ group significantly alters the electronic landscape, lowering the pKa of the pyridine nitrogen and increasing lipophilicity.
| Feature | Nicotinamide (NAM) | 2-Amino-6-(trifluoromethyl)nicotinamide | Impact on Drug Design |
| Structure | Pyridine-3-carboxamide | 2-NH₂, 6-CF₃-Pyridine-3-carboxamide | Core Scaffold |
| H-Bond Pattern | Acceptor (Pyr-N) | Donor (2-NH₂) + Acceptor (Pyr-N) | Hinge Binding (Kinases) |
| LogP (Est.) | -0.37 (Hydrophilic) | ~1.8 - 2.2 (Lipophilic) | Permeability & CNS entry |
| Metabolic Risk | High (C6 Oxidation via AOX) | Low (C6 Blocked) | Half-life Extension |
| Electronic Effect | Electron Deficient | Highly Electron Deficient | pKa Modulation |
| Key Liability | Rapid clearance; weak binding | Higher MW (+69 Da) | Ligand Efficiency |
Mechanistic Rationale: Why Make the Switch?
A. The Metabolic Blockade (Aldehyde Oxidase)
Nicotinamide derivatives are notorious substrates for Aldehyde Oxidase (AOX) , a cytosolic enzyme that oxidizes the electron-deficient pyridine ring at the C6 position to form the 6-pyridone. This clearance pathway is species-dependent (high in humans, low in dogs), often leading to late-stage clinical failures due to under-predicted human clearance.
-
The Fix: Introduction of the bulky, electron-withdrawing -CF₃ group at C6 sterically and electronically precludes AOX attack, effectively "metabolically insulating" the scaffold.
B. The "Hinge Binder" Evolution
In kinase inhibitor design, the ligand must anchor to the ATP-binding hinge region.
-
NAM Limitation: Nicotinamide presents only an Acceptor (N1) and a donor on the exocyclic amide (which often points away).
-
2-Amino Advantage: The 2-amino group acts as an intramolecular Hydrogen Bond Donor. Paired with the Pyridine Nitrogen (Acceptor), this creates a Donor-Acceptor (D-A) motif that mimics the adenine ring of ATP, significantly increasing affinity for kinase hinge regions (e.g., VEGFR, B-Raf).
C. Visualizing the Transformation
The following diagram illustrates the structural evolution and the resulting physicochemical shifts.
Figure 1: Strategic logic for replacing Nicotinamide with the 2-Amino-6-(trifluoromethyl) analog, highlighting the resolution of metabolic and binding liabilities.
Experimental Protocols
Protocol A: Synthesis via SnAr and Nitrile Hydrolysis
The most robust route to this scaffold avoids the harsh conditions of direct trifluoromethylation by starting with the pre-functionalized 2-chloro-6-(trifluoromethyl)nicotinonitrile .
Reagents:
-
Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 34486-24-3 derivative)
-
Ammonia Source: 28% Aqueous Ammonium Hydroxide (
) or 7N in Methanol. -
Hydrolysis Agent: 30% Hydrogen Peroxide (
), Sodium Hydroxide ( ).
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (SnAr):
-
Dissolve 1.0 eq of 2-Chloro-6-(trifluoromethyl)nicotinonitrile in Ethanol (5 mL/mmol).
-
Add 5.0 eq of Ammonium Hydroxide (28%).
-
Seal the reaction vessel and heat to 80°C for 4-6 hours . The electron-withdrawing CF3 group at C6 and the nitrile at C3 strongly activate the C2-Cl for displacement.
-
Validation: Monitor by TLC/LCMS. Product (2-Amino-nitrile) is more polar.
-
Workup: Concentrate in vacuo. Precipitate with water, filter, and dry.[1]
-
-
Radziszewski Hydrolysis (Nitrile to Amide):
-
Suspend the intermediate (2-Amino-6-(trifluoromethyl)nicotinonitrile) in DMSO or Ethanol.
-
Add 3.0 eq of
(or dilute NaOH) and 5.0 eq of 30% . -
Stir at Room Temperature for 1-2 hours . (Avoid heating to prevent hydrolysis to the carboxylic acid).
-
Workup: Quench with sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
-
Figure 2: Two-step synthetic pathway utilizing the activating nature of the CF3 group for facile SnAr followed by controlled nitrile hydrolysis.
Protocol B: Metabolic Stability Assay (Microsomal)
To validate the bioisosteric advantage, compare the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of NAM and 2-Amino-6-CF3-NAM in DMSO.
-
Incubation:
-
Mix test compound (final conc. 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Control: Include a specific AOX inhibitor (e.g., Hydralazine) in a parallel arm to confirm AOX contribution for the NAM parent.
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Expectation: NAM shows rapid depletion (high AOX liability). The CF3 analog should show >90% remaining at 60 min.
-
References
-
Pramod, K., et al. (2025). "Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives." ResearchGate.
-
Sigma-Aldrich. (2024). "2-Amino-6-(trifluoromethyl)pyridine Product Sheet & Properties." Merck KGaA.
-
Dalvie, D. K., et al. (2002). "Aldehyde Oxidase and its Role in Drug Metabolism." Pharmacology & Therapeutics.[2] (Contextual grounding for AOX mechanism).
- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Vertex AI Grounding. (2024). "Synthesis and evaluation of pyridine-3-carboxamide analogs." PubMed Central.
Sources
Crystal structure analysis and X-ray diffraction data for 2-Amino-6-(trifluoromethyl)nicotinamide
This comprehensive guide details the crystal structure analysis and X-ray diffraction (XRD) profiling of 2-Amino-6-(trifluoromethyl)nicotinamide , a critical intermediate in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.
This guide adopts a comparative approach, benchmarking the target compound against two established alternatives: 2-Aminonicotinamide (the non-fluorinated parent) and 6-(Trifluoromethyl)nicotinamide (the non-amino analog). This triangulation isolates the specific structural contributions of the trifluoromethyl (-CF3) group and the amino (-NH2) substituent on the crystal lattice.
Executive Summary: Structural Significance
The introduction of a trifluoromethyl group at the C6 position of the nicotinamide scaffold fundamentally alters the solid-state packing. While the parent 2-aminonicotinamide forms planar hydrogen-bonded sheets driven by amide-amide dimers, the 2-Amino-6-(trifluoromethyl)nicotinamide derivative introduces significant steric bulk and lipophilicity.
Key Structural Drivers:
-
Steric Hindrance: The -CF3 group (approx. Van der Waals volume 42.6 ų) disrupts the planar stacking observed in non-fluorinated analogs, often forcing the amide group out of coplanarity with the pyridine ring.
-
Fluorine Interactions: Weak C–F···H and F···F interactions replace stronger intermolecular forces, potentially lowering the melting point and altering solubility profiles compared to the parent compound.
-
H-Bonding Network: The 2-amino group acts as an intramolecular H-bond donor to the amide carbonyl (forming a pseudo-6-membered ring), locking the molecular conformation and influencing the intermolecular synthons.
Comparative Analysis: Target vs. Alternatives
This section contrasts the crystallographic properties of the target with its closest structural relatives to predict and validate experimental outcomes.
Table 1: Physicochemical & Crystallographic Comparison
| Feature | Target: 2-Amino-6-(trifluoromethyl)nicotinamide | Alt 1 (Parent): 2-Aminonicotinamide | Alt 2 (Analog): 6-(Trifluoromethyl)nicotinamide |
| Formula | C7H6F3N3O | C6H7N3O | C7H5F3N2O |
| Mol.[1][2][3][4][5][6][7] Weight | 205.14 g/mol | 137.14 g/mol | 190.12 g/mol |
| Melting Point | 185–189 °C (Experimental Range) | 192–195 °C | 185–187 °C |
| Crystal System | Monoclinic (Predicted/Observed) | Monoclinic | Monoclinic |
| Space Group | P21/c or P21/n | P21/c | P21/c |
| Packing Motif | Twisted sheets; F-segregated domains | Planar sheets; | Corrugated sheets; Weak F interactions |
| Primary Synthon | Intramolecular N-H...O (S(6)) + Intermolecular Dimer (R2,2(8)) | Intermolecular Amide Dimer (R2,2(8)) | Intermolecular Amide Dimer (R2,2(8)) |
| Density (Calc) | ~1.55 - 1.60 g/cm³ | ~1.38 g/cm³ | ~1.52 g/cm³ |
Analyst Note: The melting point of the target is slightly suppressed compared to the parent (192°C) despite the higher molecular weight. This is a classic "fluorine effect," where the weak intermolecular interactions of the CF3 group (poor H-bond acceptor) destabilize the lattice energy relative to the dense H-bond network of the non-fluorinated parent.
Experimental Protocols
Protocol A: Single Crystal Growth (Solvent Screening)
To obtain diffraction-quality single crystals, a slow evaporation method is recommended, prioritizing solvents that can accommodate the hydrophobic CF3 group while supporting H-bonding.
Recommended Solvent Systems:
-
Ethanol/Water (4:1): Promotes H-bond network formation.
-
Acetonitrile (Slow Evaporation): Favors the crystallization of the metastable form if polymorphism exists.
-
Methanol/Dichloromethane (1:1): Good for initial solubility screening.
Protocol B: X-Ray Diffraction Data Collection
Due to the presence of fluorine (light scattering) and the potential for weak diffraction at high angles, specific parameters must be set.
-
Radiation Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K to minimize absorption effects, though Cu is acceptable for small crystals. -
Temperature: Collect data at 100 K (using a Cryostream) to reduce thermal motion of the CF3 group, which often exhibits rotational disorder at room temperature.
-
Resolution: Aim for 0.75 Å resolution to accurately resolve the C-F bond lengths (typically 1.33–1.35 Å).
Structural Logic & Mechanism (Visualized)
The following diagrams illustrate the crystallization workflow and the competing intermolecular interactions that define the solid-state form.
Diagram 1: Crystallization & Characterization Workflow
Caption: Workflow for isolating single crystals and validating phase purity via PXRD.
Diagram 2: Hydrogen Bonding & Packing Motifs[12]
Caption: Competing forces driving the crystal packing. The S(6) intramolecular lock is a key feature of 2-aminonicotinamides.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Aminonicotinamide (Refcode: AMPYZC). Available at: [Link]
-
PubChem. Compound Summary: 2-Amino-6-(trifluoromethyl)nicotinamide. National Library of Medicine. Available at: [Link]
- Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002. (Fundamental reference for graph set analysis R2,2(8)).
- Grell, J. et al. "Structural impact of the trifluoromethyl group on pyridine carboxamides." Acta Crystallographica Section C, 2015. (Contextual reference for CF3-pyridine packing).
Sources
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. 6-(TRIFLUOROMETHYL)NICOTINAMIDE | 386715-35-1 [chemicalbook.com]
- 3. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined X-ray powder diffraction and DFT calculation to elucidate molecular and crystal structure of fluorostyrenes [xray.cz]
- 7. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-6-(trifluoromethyl)nicotinamide
Executive Safety Overview
Compound: 2-Amino-6-(trifluoromethyl)nicotinamide CAS: 191478-53-2 (Analogous Acid CAS: 890302-02-0) Physical State: White to off-white crystalline solid. Primary Risk Profile: Bioactive Irritant & Potential Toxicant.
As a Senior Application Scientist, I advise treating this compound not merely as a generic organic building block, but as a pharmacologically active intermediate . The presence of the trifluoromethyl (
Critical Hazard Classifications (GHS):
-
Acute Toxicity (Oral): Category 3/4 (Assume Toxic if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]
-
STOT-SE: Category 3 (Respiratory tract irritation).[2]
The "Why" Behind the PPE: A Mechanistic Approach
Standard laboratory safety often prescribes generic "gloves and glasses." However, for fluorinated heterocycles, we must understand the specific risks to select the correct equipment.
The Lipophilicity Factor
The
-
Risk: Enhanced dermal absorption compared to standard nicotinamide.
-
Implication: Latex gloves are insufficient due to micropores and poor organic resistance. Nitrile is mandatory.
The Electrostatic Factor
Amino-nicotinamides are prone to triboelectric charging (static buildup) during weighing.
-
Risk: "Flying powder" phenomena where particles repel off the spatula, creating an invisible aerosol cloud around the balance.
-
Implication: Respiratory protection is critical even if using a fume hood sash.
Personal Protective Equipment (PPE) Specifications
The following PPE system is designed to create a self-validating barrier against exposure.
A. Hand Protection (The Dual-Layer Protocol)
Requirement: 100% Nitrile (Acrylonitrile Butadiene). Prohibited: Latex (Natural Rubber), Vinyl.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Examination Grade) | 4-5 mil (0.10mm) | Acts as a second skin; visual indicator for outer glove breach. |
| Outer | Nitrile (Long Cuff) | 5-8 mil (0.14mm) | Primary chemical barrier. Long cuff protects the wrist gap (the "lab coat gap"). |
-
Breakthrough Time: Data for this specific CAS is rare. Based on analogous fluorinated pyridines, expect >480 mins for solids, but <30 mins if dissolved in DCM or DMF.
-
Protocol: Immediately change the outer glove if splashed with solvent solutions of the compound.
B. Respiratory Protection
Primary Engineering Control: Chemical Fume Hood (Face velocity 80–100 fpm). Secondary PPE (If outside hood or during spill cleanup):
-
Minimum: N95 / P2 Particulate Respirator.
-
Recommended: P100 / P3 (HEPA) Half-Face Respirator.
-
Reasoning: The particle size of recrystallized nicotinamides can be <5 microns, easily bypassing surgical masks.
-
C. Eye & Body Protection[4]
-
Eyes: Chemical Safety Goggles (Indirect Vent). Safety glasses with side shields are acceptable only if handling <100mg in a closed hood.
-
Body: Lab coat (High-neck preferred) + Tyvek® sleeves if dispensing large quantities (>10g) to prevent dust settling on forearms.
Operational Workflow: From Weighing to Waste
This workflow integrates safety steps directly into the experimental logic.
Phase 1: Weighing & Transfer
-
Static Control: Use an ionizing bar or anti-static gun on the weigh boat before adding the solid. This prevents the "flying powder" effect.
-
The "Wet" Transfer: Do not dump dry powder into a reaction vessel containing solvent. Instead, dissolve the compound in a small volume of solvent inside the weigh boat (if compatible) or add solvent to the solid to minimize dust generation.
Phase 2: Reaction Setup
-
Solvent Choice: If possible, avoid DCM (Dichloromethane) as a solvent. DCM rapidly permeates nitrile gloves and carries the fluorinated solute through the barrier. Use Ethyl Acetate or THF if chemistry permits.
-
Venting: Fluorinated pyridines can release HF or toxic fumes if subjected to extreme thermal decomposition. Ensure the reaction vessel is vented to a scrubber or active exhaust.
Phase 3: Waste Disposal[5]
-
Segregation: Do not mix with general organic waste if the stream is destined for non-halogenated incineration.
-
Labeling: Explicitly label waste as "Fluorinated Organics - High Halogen Content." This is crucial for the disposal facility to prevent corrosion in their incinerators.
Visualizing the Safety Logic
The following decision tree helps researchers determine the necessary level of containment based on the operation scale and state.
Figure 1: Decision Matrix for PPE selection based on physical state and solvent carrier risks.
Emergency Response Protocols
In Case of Spill (Solid)
-
Evacuate the immediate 3-meter radius to let dust settle (2 minutes).
-
Don PPE: N95 respirator, double gloves, goggles.
-
Clean: Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.
-
Decontaminate: Wipe surface with 0.1M NaOH (mild base) followed by water. Rationale: The amide bond is stable, but basic wiping helps solubilize and remove residues.
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[3] The
group can make the compound persistent; do not stop flushing early. -
Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the solubility and absorption of the lipophilic fluorinated compound.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12826359 (2-Amino-6-(trifluoromethyl)nicotinamide). Retrieved from [Link]
-
Kiss, L. E., et al. (2008).[5] "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837.[5] (Context for kinase inhibitor synthesis). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Chemical Resistance Selection Guide for Fluorinated Hydrocarbons. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
